molecular formula C15H30N4O5 B1680954 Seryl-lysyl-leucine CAS No. 130488-05-0

Seryl-lysyl-leucine

Cat. No.: B1680954
CAS No.: 130488-05-0
M. Wt: 346.42 g/mol
InChI Key: XUDRHBPSPAPDJP-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seryl-lysyl-leucine is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130488-05-0

Molecular Formula

C15H30N4O5

Molecular Weight

346.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H30N4O5/c1-9(2)7-12(15(23)24)19-14(22)11(5-3-4-6-16)18-13(21)10(17)8-20/h9-12,20H,3-8,16-17H2,1-2H3,(H,18,21)(H,19,22)(H,23,24)/t10-,11-,12-/m0/s1

InChI Key

XUDRHBPSPAPDJP-SRVKXCTJSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N

Appearance

Solid powder

Other CAS No.

130488-05-0

Purity

>98% (or refer to the Certificate of Analysis)

sequence

SKL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ser-Lys-Leu
seryl-lysyl-leucine
SKL tripeptide

Origin of Product

United States

Foundational & Exploratory

The Biological Role of Seryl-Lysyl-Leucine (SKL) In Vivo: A Technical Guide to Peroxisomal Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Cell Biology, Molecular Targeting, and Synthetic Biology

Executive Summary

In the landscape of subcellular protein routing, the efficient and specific delivery of enzymes to their designated organelles is paramount for cellular homeostasis. For the peroxisome—a highly dynamic organelle responsible for lipid metabolism and reactive oxygen species (ROS) detoxification—this routing is primarily governed by the Peroxisomal Targeting Signal type 1 (PTS1). The canonical and most efficient PTS1 is the C-terminal tripeptide Seryl-Lysyl-Leucine (SKL) .

As a Senior Application Scientist, I frequently encounter experimental designs that fail due to a fundamental misunderstanding of how targeting signals interact with their cytosolic receptors. This whitepaper provides an in-depth mechanistic analysis of the SKL signal in vivo, detailing the structural biology of its recognition, the kinetics of its translocation, and the rigorous, self-validating experimental protocols required to harness it for therapeutic and synthetic biology applications.

Mechanistic Biology: The PEX5-SKL Interaction

The biological role of SKL in vivo is to act as a high-affinity ligand for PEX5 , the cytosolic PTS1 receptor. The interaction between SKL and PEX5 is not merely a static binding event; it is a dynamic, conformation-shifting process that drives the entire peroxisomal import cycle.

Structural Prerequisites for Recognition

For SKL to function in vivo, it must be located at the extreme C-terminus of the cargo protein. This is a strict structural requirement. The C-terminal half of PEX5 contains seven tetratricopeptide repeats (TPRs) that form a specialized binding cavity. Structural modeling and crystallographic data reveal that the terminal carboxylate group of the leucine residue forms critical hydrogen bonds with highly conserved asparagine residues within the PEX5 TPR pocket[1]. If the SKL sequence is internal, the absence of this free carboxylate group prevents the peptide backbone from anchoring into the TPR cavity, rendering the signal biologically inert.

The Translocation Cycle

Once PEX5 binds the SKL-tagged cargo in the cytosol, the complex is directed to the peroxisomal membrane. Here, it interacts with the docking complex, primarily composed of PEX13 and PEX14. Recent mechanistic breakthroughs have demonstrated that PEX5 does not merely "hand off" the cargo at the membrane; rather, it accompanies the SKL-cargo completely into the peroxisomal lumen[2]. Following cargo release in the matrix, PEX5 undergoes monoubiquitination and is retrotranslocated back to the cytosol by the PEX1/PEX6 AAA-ATPase complex[3].

G Cargo Cytosolic Cargo (SKL C-terminus) Complex Cargo-PEX5 Complex Cargo->Complex Binding PEX5 PEX5 Receptor (TPR Domains) PEX5->Complex Recognition Docking Peroxisome Membrane (PEX13/PEX14 Docking) Complex->Docking Translocation Lumen Peroxisome Lumen (Cargo Release) Docking->Lumen Lumenal Entry Recycling PEX5 Recycling (Ubiquitination & PEX1/6) Lumen->Recycling PEX5 Export Recycling->PEX5 Reset

PEX5-mediated peroxisomal import pathway of SKL-tagged cargo.

Quantitative Analysis of PTS1 Variants

While SKL is the canonical signal, evolutionary divergence has generated non-canonical PTS1 variants (e.g., KANL, SRL). However, SKL remains the most efficient signal for engineered targeting. The binding affinity of a PTS1 signal is heavily modulated by the residues immediately upstream of the tripeptide (positions -4 to -12)[4].

Table 1: Comparative Efficacy of PTS1 Tripeptide Signals

PTS1 TripeptideReceptor Affinity (PEX5)Import KineticsUpstream Sequence DependencyTypical Biological Context
-SKL HighRapid (< 30 mins)Low (Functions autonomously)High-abundance matrix enzymes
-SRL Moderate-HighModerateLowCatalases, Oxidases
-KANL LowSlow (> 45 hours)High (Requires enhancer elements)Low-abundance regulatory proteins
-KRR Very LowHighly VariableAbsolute (Non-functional without enhancers)Specialized plant kinases[5]

Data Synthesis Note: When engineering therapeutic proteins for peroxisomal delivery, the canonical -SKL motif is strongly preferred over non-canonical variants to bypass the need for complex upstream enhancer sequence optimization[6].

Experimental Methodologies: Validating SKL Targeting

To confidently assert that a protein is targeted to the peroxisome via SKL, researchers must employ self-validating experimental systems. Relying solely on fluorescence microscopy is a common pitfall, as misfolded cytosolic proteins can form punctate inclusion bodies that mimic peroxisomes. The following protocols integrate visual tracking with biochemical verification.

Protocol 1: In Vivo Tracking and Biochemical Validation of GFP-SKL

This protocol utilizes a Green Fluorescent Protein tagged with the SKL tripeptide (GFP-SKL) to monitor peroxisomal import in living cells, cross-validated by density gradient fractionation[7].

Step 1: Plasmid Construction

  • Action: Clone the sequence encoding the SKL tripeptide (Ser-Lys-Leu) directly upstream of the stop codon of a mammalian or yeast GFP expression vector.

  • Causality: The SKL motif must be at the extreme C-terminus. Adding even a single amino acid after the leucine (e.g., a Myc-tag) will abolish PEX5 recognition.

Step 2: Transfection and Live-Cell Imaging

  • Action: Transfect the target cell line (e.g., HEK293T or P. pastoris) with the GFP-SKL construct. Incubate for 24-48 hours. Image using spinning-disk confocal microscopy.

  • Observation: Successful targeting presents as a distinct punctate pattern, co-localizing with immunofluorescent stains for endogenous catalase or PEX14[8].

Step 3: Self-Validation via Nycodenz Gradient Fractionation

  • Action: Homogenize the transfected cells in a hypotonic buffer. Layer the post-nuclear supernatant onto a continuous 15-35% Nycodenz gradient and centrifuge at 100,000 x g for 2 hours.

  • Causality: Why Nycodenz? Unlike sucrose, Nycodenz is an iodinated medium that is iso-osmotic at all densities, preserving the fragile single-membrane structure of peroxisomes.

  • Validation: Collect fractions and perform a Western blot. True peroxisomal targeting is confirmed only if the GFP signal co-sediments with the catalase-positive fractions (dense fractions), rather than remaining in the cytosolic supernatant.

Protocol 2: Cell-Free Reconstitution of SKL Import Kinetics

To bypass the temporal delays of in vivo transcription and translation, we utilize Xenopus egg extracts to measure the exact kinetics of SKL-mediated import[9].

Step 1: Extract Preparation

  • Action: Crush unfertilized Xenopus eggs via centrifugation to isolate the crude cytoplasmic extract, which contains abundant, functional peroxisomes and endogenous PEX5.

Step 2: Kinetic Import Assay

  • Action: Add purified, recombinant fluorescent cargo (e.g., mScarlet-SKL) to the extract at 18–20°C.

  • Action: Monitor real-time import using a PEG-passivated glass chamber under a confocal microscope.

  • Causality: Because the cell membrane is eliminated, the recombinant mScarlet-SKL has immediate access to the cytosolic PEX5. This allows researchers to calculate precise binding rates and translocation kinetics without the confounding variables of cellular uptake or expression lags.

Workflow Construct Plasmid Design (GFP-SKL) Transfect Cell Transfection (In Vivo Expression) Construct->Transfect Imaging Live-Cell Imaging (Fluorescence) Transfect->Imaging Fractionation Nycodenz Gradient (Biochemical Validation) Transfect->Fractionation Analysis Data Synthesis (Colocalization) Imaging->Analysis Fractionation->Analysis

Experimental workflow for validating SKL-mediated peroxisomal targeting.

Translational Impact in Drug Development

Understanding the biological role of SKL is critical for treating Peroxisome Biogenesis Disorders (PBDs), such as Zellweger Syndrome. In these severe metabolic disorders, mutations in PEX genes (e.g., PEX5, PEX6) prevent the import of SKL-tagged enzymes, leaving them to degrade in the cytosol[8].

In modern drug development and synthetic biology, the SKL tag is utilized to engineer artificial organelles or to force the compartmentalization of toxic metabolic intermediates. By appending the SKL sequence to synthetic enzymes, bioengineers can hijack the endogenous PEX5 machinery, ensuring that engineered metabolic pathways are safely sequestered within the peroxisomal matrix, thereby protecting the broader cellular environment from oxidative stress.

References

  • Gatto, G. J., Geisbrecht, B. V., Gould, S. J., & Berg, J. M. (2000). "A proposed model for the PEX5-peroxisomal targeting signal-1 recognition complex.
  • Skowyra, A., et al. (2022). "Mechanism of PEX5-mediated protein import into peroxisomes." bioRxiv.
  • Monosov, E. Z., et al. (1996). "Labeling of peroxisomes with green fluorescent protein in living P. pastoris cells.
  • Romano, F. B., et al. (2019). "Kinetics of Pex5 binding and peroxisome protein import.
  • Wang, et al. (2017). "PPero, a Computational Model for Plant PTS1 Type Peroxisomal Protein Prediction.
  • BioRxiv Preprint (2024). "Complementation of a human disease phenotype in vitro by intercellular mRNA transfer." bioRxiv.
  • Lingner, et al. (2012). "Non-canonical peroxisome targeting signals: identification of novel PTS1 tripeptides.
  • UniProt Consortium. "pex5 - Peroxisomal targeting signal receptor." UniProt.

Sources

Discovery and history of seryl-lysyl-leucine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Mechanism, and Application of Seryl-Lysyl-Leucine (SKL), the Prototypical Peroxisomal Targeting Signal 1

Abstract

The tripeptide Seryl-Lysyl-Leucine (SKL) represents a cornerstone in our understanding of subcellular protein trafficking. Positioned at the extreme carboxyl-terminus of a protein, this seemingly simple motif acts as the canonical Peroxisomal Targeting Signal 1 (PTS1), a molecular zip code ensuring the accurate delivery of countless matrix enzymes to the peroxisome. The discovery of this signal resolved a fundamental question in cell biology: how organelles devoid of their own protein synthesis machinery acquire their proteome. This guide provides a comprehensive technical overview of the history of the SKL motif's discovery, elucidates the sophisticated molecular machinery that recognizes and transports SKL-bearing cargo, details field-proven experimental methodologies for its study, and explores its application in modern cell biology and biotechnology.

The Genesis of a Discovery: The Peroxisome and the Import Problem

Peroxisomes are ubiquitous, single-membrane-bound organelles critical for a host of metabolic processes, including fatty acid β-oxidation and the detoxification of reactive oxygen species.[1] First described as "microbodies" and later named "peroxisomes" by Christian de Duve for their role in hydrogen peroxide metabolism, these organelles presented a biological enigma.[1] Lacking any native DNA or ribosomes, all their constituent matrix proteins must be synthesized on free ribosomes in the cytosol and subsequently imported.[2] This reality posed a central question: What molecular signal dictates that a newly synthesized protein belongs in the peroxisome and not in the cytosol, mitochondria, or nucleus? The search for this signal led researchers to a model organism that unexpectedly illuminated this fundamental pathway: the firefly.

The Seminal Discovery of a C-Terminal Targeting Signal

The elucidation of the SKL motif is a classic example of targeted scientific inquiry, progressing logically from organismal biology to a precise molecular definition. The firefly enzyme luciferase, responsible for its characteristic bioluminescence, was the key that unlocked the mystery.

The Firefly Luciferase Model: An Ideal System

The choice of firefly luciferase was pivotal. In 1987, the laboratory of Suresh Subramani demonstrated that when the gene for luciferase was expressed in mammalian cells, the protein was efficiently localized to peroxisomes.[3] This finding was critical for two reasons:

  • Conservation of Mechanism: It proved that the peroxisomal import machinery was evolutionarily conserved between insects and mammals, suggesting a fundamental and universal biological signal.[3][4]

  • A Handle for Experimentation: Luciferase provided a robust, enzymatically active reporter protein, making it an ideal tool for dissecting the targeting requirements through genetic manipulation.

Narrowing the Search: Evidence for a C-Terminal Signal

With a model protein identified, the next step was to locate the targeting signal within its sequence. The Subramani lab employed site-directed mutagenesis to create various truncated versions of the luciferase protein. Their systematic experiments revealed that the essential targeting information was not located at the N-terminus or in the protein's core but was contained within the extreme carboxyl-terminus (C-terminus). This 1987 study established that a peroxisomal targeting signal resided at the very end of the luciferase protein.[3]

Pinpointing the SKL Tripeptide: A Signal Defined

Building on this, a landmark 1989 paper from the same group precisely defined the signal.[5][6][7] Through meticulous mutagenesis of the luciferase gene, they demonstrated that the final three amino acids, Serine-Lysine-Leucine (SKL) , were both necessary and sufficient for peroxisomal import.

  • Necessity: Deletion or mutation of any of the three SKL residues abolished the import of luciferase into peroxisomes.[7]

  • Sufficiency: When the SKL tripeptide was appended to the C-terminus of a normally cytosolic protein, chloramphenicol acetyltransferase (CAT), the fusion protein was efficiently redirected into peroxisomes.[5][7][8]

This elegant work definitively established the -SKL-COOH motif as a conserved, autonomous, and transferable peroxisomal targeting signal, which was subsequently named Peroxisomal Targeting Signal 1, or PTS1.[2][5][7]

The PTS1 Import Pathway: A Mechanistic Overview

The discovery of the SKL signal catalyzed research into the cellular machinery that deciphers it. This led to the identification of a family of proteins known as peroxins (PEX proteins), which orchestrate the import process. The journey of an SKL-containing protein from the cytosol to the peroxisomal matrix is a dynamic, multi-step cycle.

  • Cytosolic Recognition: The cycle begins in the cytosol where the PEX5 receptor recognizes and binds to the C-terminal SKL motif of a newly synthesized and folded cargo protein.[2][9]

  • Docking at the Membrane: The PEX5-cargo complex translocates to the peroxisomal membrane and docks with a membrane-bound complex consisting primarily of PEX14.[10]

  • Translocation: The PEX5-cargo complex is then translocated across the membrane into the peroxisomal matrix. The precise mechanism is still under investigation but is thought to involve a transient pore formed by several PEX proteins.

  • Cargo Release & Receptor Recycling: Inside the matrix, the cargo is released. The now-empty PEX5 receptor is recognized by an export machinery, ubiquitinated, and shuttled back to the cytosol to initiate another round of import.

PTS1_Import_Pathway cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisomal Matrix Cargo Cargo Protein (folded) SKL SKL PEX5_loaded PEX5-Cargo Complex PEX5_empty PEX5 Receptor (unloaded) PEX5_empty->PEX5_loaded 1. Recognition & Binding DockingComplex PEX14 Docking Complex PEX5_loaded->DockingComplex 2. Docking PEX5_matrix PEX5 DockingComplex->PEX5_matrix 3. Translocation Cargo_released Cargo Protein (released) PEX5_matrix->PEX5_empty 5. Receptor Recycling (Ubiquitination & Export) PEX5_matrix->Cargo_released 4. Cargo Release

Figure 1: The Peroxisomal Protein Import Cycle for PTS1-tagged cargo.

Core Methodologies for Studying SKL-Mediated Import

The study of the SKL motif and the PTS1 pathway relies on a set of robust and validated experimental techniques. These protocols form a self-validating system where findings from one method can be confirmed and expanded upon by another.

Visualizing Peroxisomal Import with SKL-Tagged Reporters
  • Causality & Logic: This is the most direct way to validate the function of a PTS1 signal in vivo. By fusing the SKL sequence to a fluorescent reporter protein like Green Fluorescent Protein (GFP) or DsRed, which are normally cytosolic, one can visually track their relocalization.[11][12] If the SKL sequence is functional, the fluorescence will shift from a diffuse cytosolic pattern to a distinct punctate pattern characteristic of peroxisomes. This method provides qualitative and semi-quantitative data on import efficiency.

  • Experimental Protocol: Immunofluorescence of SKL-GFP

    • Transfection: Culture mammalian cells (e.g., COS-7 or HeLa) on glass coverslips and transfect them with a plasmid encoding the reporter fusion protein (e.g., pEGFP-SKL). Incubate for 24-48 hours to allow for protein expression.

    • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

    • Primary Antibody Incubation (Optional Co-staining): To confirm the location, co-stain with an antibody against a known peroxisomal membrane protein (e.g., anti-PMP70). Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit) diluted in blocking buffer for 1 hour in the dark.

    • Mounting & Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing DAPI (to stain the nucleus). Image using a confocal fluorescence microscope. The GFP signal (green channel) should co-localize with the PMP70 signal (red channel).[13]

Reporter_Workflow cluster_prep A. Construct & Expression cluster_result B. Expected Localization Gene_GFP GFP Gene Plasmid Expression Plasmid Gene_GFP->Plasmid Gene_SKL SKL Codons (TCG AAG CTG) Gene_SKL->Plasmid Transfection Transfect into Mammalian Cells Plasmid->Transfection Control Control GFP (Diffuse Cytosolic) Transfection->Control Observation (No SKL) Test GFP-SKL (Punctate Peroxisomal) Transfection->Test Observation (With SKL)

Figure 2: Experimental workflow for visualizing PTS1 function using a GFP reporter.
In Vitro Reconstitution of Peroxisomal Import
  • Causality & Logic: While in vivo methods are powerful, they are subject to the complexities of the cellular environment. In vitro import assays provide a controlled system to dissect the core biochemical requirements of import, such as the need for ATP, cytosol, and specific PEX proteins.[14][15] These assays typically use semi-permeabilized cells, which retain their organelles but have a porous plasma membrane, allowing the introduction of purified components.[16]

  • Experimental Protocol: In Vitro Import into Semi-Intact Cells

    • Cell Preparation: Culture human fibroblasts to near confluency. Permeabilize the plasma membrane by a brief treatment with a low concentration of digitonin. This leaves organellar membranes intact.

    • Substrate Preparation: Synthesize a reporter protein (e.g., luciferase) with a C-terminal SKL tag in an in vitro transcription/translation system in the presence of biotinylated lysine, creating a biotin-tagged substrate.[14]

    • Import Reaction: Prepare an import mixture containing the semi-intact cells, the biotinylated luciferase-SKL substrate, an ATP-regenerating system, and a cytosolic extract (as a source of PEX5 and other factors).

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow import to occur. Include negative controls, such as incubation at 4°C or omission of ATP.

    • Protease Protection: Stop the reaction by placing it on ice. Add a high concentration of a non-membrane-permeant protease, like trypsin, to the mixture. This will digest any reporter protein that was not successfully imported into the peroxisomes and is thus "protected" within the organelle.

    • Analysis: Inactivate the protease, lyse the cells completely, and quantify the amount of protected, biotinylated luciferase using an ELISA-based method with streptavidin-horseradish peroxidase.[14][16] Successful import is measured as a time-, temperature-, and ATP-dependent increase in the protease-protected signal.

The SKL Motif and its Variants: A Quantitative Perspective

The SKL tripeptide is the prototype, but the PEX5 receptor exhibits a degree of binding promiscuity, allowing for a family of related sequences to act as functional PTS1 signals.

The Consensus Sequence and Binding Affinities

Extensive mutational analysis has defined the canonical PTS1 motif as (S/A/C)-(K/R/H)-(L/M)-COOH .[17][18] This indicates:

  • Position -3: A small, neutral amino acid (Serine, Alanine, or Cysteine).

  • Position -2: A basic amino acid (Lysine, Arginine, or Histidine).

  • Position -1: A large, hydrophobic amino acid (Leucine or Methionine).

The affinity of PEX5 for these signals can vary by orders of magnitude, which is thought to regulate the import efficiency of different cargo proteins. Furthermore, residues upstream of the tripeptide can dramatically enhance binding affinity.[17]

Peptide Sequence (C-Terminus)Source/TypeDissociation Constant (Kd)Reference
YQSKL Canonical PTS1~200 ± 40 nM[17][19]
RHYLKPLQSKL Acyl-CoA Oxidase1.4 ± 0.4 nM [17]
YKGGKSKL Firefly Luciferase~10 nM (20x tighter than YQSKL)[17]
YQAKL Conservative VariantSlightly lower than SKL[20]
YQSKI Weaker VariantWeaker than SKL[19][20]
YQANL Non-canonical (Catalase)3600 ± 400 nM[17]
SAPKIPSWQI...PEX14 motif (binds PEX5)~250 µM[10]

Table 1: Comparative binding affinities of various PTS1 peptides and related sequences to the PEX5 receptor. Note the significant increase in affinity conferred by upstream residues in native protein sequences compared to the minimal tripeptide.

Impact of Mutations on Import Efficiency

The binding affinity (Kd) directly correlates with biological function. Weaker binding motifs generally lead to less efficient or slower import. For example, replacing the terminal Leucine with Isoleucine (-SKI) or Methionine (-SKM) creates functional but less potent targeting signals compared to the canonical -SKL.[19][20] This graded efficiency allows the cell to fine-tune the peroxisomal proteome based on metabolic needs. Extremely weak signals, like the -ANL of catalase, may rely on the oligomeric state of the cargo and receptor to achieve efficient import through avidity effects.[17]

Chemical Synthesis and Applications

The simplicity of the SKL tripeptide makes it an accessible and powerful tool for researchers, readily produced through standard chemical methods.

Solid-Phase Synthesis of SKL Peptides
  • Causality & Logic: Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing short peptides like SKL.[21][22] The process involves building the peptide chain sequentially while the C-terminal end is covalently attached to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple washing and filtration. The Fmoc/tBu strategy is commonly used due to its mild reaction conditions.[23]

  • Experimental Protocol: Fmoc-SPPS of Ser-Lys-Leu

    • Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) in a synthesis vessel.[23]

    • Fmoc Deprotection (Cycle 1): Remove the N-terminal Fmoc protecting group from Leucine by treating the resin with a solution of 20% piperidine in DMF. This exposes the free amine group. Wash the resin thoroughly with DMF.[24]

    • Coupling (Cycle 1): Activate the carboxyl group of the next amino acid, Fmoc-Lys(Boc)-OH, using a coupling reagent (e.g., HBTU/DIPEA). Add this activated amino acid solution to the resin. The free amine on the resin-bound Leucine will attack the activated carboxyl group of the Lysine, forming a peptide bond. Allow the reaction to proceed for 1-2 hours, then wash the resin.

    • Fmoc Deprotection (Cycle 2): Repeat step 2 to remove the Fmoc group from the newly added Lysine.

    • Coupling (Cycle 2): Activate and couple the final amino acid, Fmoc-Ser(tBu)-OH, as described in step 3.

    • Final Deprotection: Perform a final Fmoc deprotection as in step 2.

    • Cleavage and Global Deprotection: Treat the resin with a strong acid "cleavage cocktail," typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the completed peptide from the resin and remove the side-chain protecting groups (Boc on Lys, tBu on Ser).[23]

    • Purification: Precipitate the crude peptide from the TFA solution using cold diethyl ether. Collect the precipitate and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry.

Conclusion and Future Directions

The discovery of the Seryl-Lysyl-Leucine tripeptide as the canonical PTS1 was a transformative moment in cell biology. It not only solved the puzzle of peroxisomal protein import but also established a paradigm for C-terminal targeting signals. The subsequent characterization of the PEX machinery has revealed a highly complex and regulated pathway. Today, the SKL tag is an indispensable tool in the molecular biologist's toolkit, used routinely to label peroxisomes and to shuttle proteins of interest into the organelle.

Future research continues to explore the nuances of this pathway. Key questions remain regarding the mechanism of translocation across the membrane, the regulation of import for proteins with weak PTS1 signals, and the role of PEX5 cargo-loading status in modulating interactions within the import machinery. Understanding these details will not only deepen our fundamental knowledge of cellular organization but may also provide insights into the pathology of devastating peroxisomal biogenesis disorders like Zellweger syndrome.[14]

References

  • Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. The Journal of Cell Biology, 108(5), 1657–1664. [Link]

  • Subramani Lab. (n.d.). Research Publications. Retrieved from a university website detailing key publications including Keller et al., 1987 and Gould et al., 1987, 1989.
  • Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. Rockerfeller University Press. [Link]

  • Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. The Journal of Cell Biology, 108(5), 1657-1664. [Link]

  • Keller, G. A., Gould, S. J., Deluca, M., & Subramani, S. (1991). Evolutionary conservation of a microbody targeting signal that targets proteins to peroxisomes, glyoxysomes, and glycosomes. ResearchGate. [Link]

  • BenchChem. (2025). Application Note: Solid-Phase Synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine. BenchChem.
  • Stanley, W. A., Filipp, F. V., Hon, W. C., & Wilmanns, M. (2006). Correlating Structure and Affinity for PEX5:PTS1 Complexes.
  • Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. PMC. [Link]

  • Williams, C., & van der Klei, I. J. (2016). Peroxisome protein import: a complex journey. Biochemical Society Transactions, 44(3), 783–790. [Link]

  • Maynard, E. L., & Berg, J. M. (2004). Pex5p binding affinities for canonical and noncanonical PTS1 peptides. Proteins: Structure, Function, and Bioinformatics, 55(4), 952–959. [Link]

  • Keller, G. A., Krisans, S., Gould, S. J., Sommer, J. M., Wang, C. C., Schliebs, W., Kunau, W., Brody, S., & Subramani, S. (1991). Evolutionary conservation of a microbody targeting signal that targets proteins to peroxisomes, glyoxysomes, and glycosomes. The Journal of Cell Biology, 114(5), 893–904. [Link]

  • Baker, A. (2015). Understanding and Exploiting Peroxisomal Import Mechanisms. White Rose eTheses Online.
  • Wikipedia. (n.d.). Peroxisome. Retrieved from [Link]

  • Gabaldón, T. (2010). Peroxisome diversity and evolution. Philosophical Transactions of the Royal Society B: Biological Sciences, 365(1541), 765–773. [Link]

  • Williams, C., & van der Klei, I. J. (2016). Peroxisome protein import: a complex journey. Portland Press. [Link]

  • Terlecky, S. R., & Walton, P. A. (2001). Quantitative analysis of peroxisomal protein import in vitro. Experimental Cell Research, 263(1), 97–105. [Link]

  • Neuhaus, A., et al. (2019). Rare Human Missense Variants can affect the Function of Disease-Relevant Proteins by Loss and Gain of Peroxisomal Targeting Motifs. MDPI. [Link]

  • Neuhaus, A., et al. (2023). A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling.
  • Emmanouilidis, L., et al. (2021). Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14. Frontiers in Molecular Biosciences. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Francisco, T., Rodrigues, T. A., & Azevedo, J. E. (2023). A Cell-Free In Vitro Import System for Peroxisomal Proteins Containing a Type 2 Targeting Signal (PTS2). Methods in Molecular Biology, 2643, 333–343. [Link]

  • Gould, S. J., & Subramani, S. (1995). Labeling of peroxisomes with green fluorescent protein in living P. pastoris cells. The Journal of Cell Biology, 130(1), 27–34. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Reumann, S. (2004). Specification of the Peroxisome Targeting Signals Type 1 and Type 2 of Plant Peroxisomes by Bioinformatics Analyses. Plant Physiology, 135(2), 783–800. [Link]

  • Skowyra, M. (2024, April 26). Protein import into peroxisomes: A longstanding mystery. YouTube. [Link]

  • Reumann, S., et al. (2007). Performance Analysis of the PWM and RI Prediction Models on Example PTS1 Protein Sequences.
  • Gatto, G. J. Jr., et al. (2004). Pex5p binding affinities for canonical and noncanonical PTS1 peptides. Scite.ai.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Weizmann Institute of Science. (2025). Peroxisome Staining in Mammalian Cells Using Peroxisome-Specific Probes. Weizmann Institute of Science.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Islinger, M., & Schrader, M. (2017). Detection and Immunolabeling of Peroxisomal Proteins. Methods in Molecular Biology, 1595, 145–159. [Link]

  • Schrader, M., & Costello, J. (Eds.). (2017). Peroxisomes: Methods and Protocols.
  • Terlecky, S. R., & Walton, P. A. (2002). In vitro analysis of peroxisomal protein import. Current Protocols in Cell Biology, Chapter 11, Unit 11.13. [Link]

  • Pöggeler, S., et al. (2008). Visualization of peroxisomes via SKL-tagged DsRed protein in Sordaria macrospora. New Prairie Press. [Link]

  • Reumann, S., et al. (2009). Identification of Novel Plant Peroxisomal Targeting Signals by a Combination of Machine Learning Methods and in Vivo Subcellular Targeting Analyses. The Plant Cell, 21(10), 3016–3033. [Link]

  • Olsen, L. J., & Harada, J. J. (1991). Protein transport into higher plant peroxisomes. In vitro import assay provides evidence for receptor involvement. The Journal of Cell Biology, 115(4), 959–967. [Link]

Sources

Seryl-Lysyl-Leucine (SKL): Molecular Mechanisms, Natural Sources, and Chemical Synthesis of the Canonical Peroxisomal Targeting Signal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Seryl-lysyl-leucine (Ser-Lys-Leu or SKL) is a highly conserved tripeptide sequence that functions as the canonical Peroxisomal Targeting Signal type 1 (PTS1). Located at the extreme C-terminus of target proteins, the SKL motif is essential for directing enzymes from the cytosol into the peroxisomal matrix. This whitepaper provides an in-depth technical analysis of the biological mechanisms governing SKL recognition, its distribution in natural proteomes, and the precise chemical methodologies required for its in vitro synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS).

Biological Mechanism: The PEX5-PTS1 Axis

The biological utility of the SKL tripeptide is entirely dependent on its interaction with PEX5, the cytosolic PTS1 receptor[1]. PEX5 is a highly dynamic protein characterized by a disordered N-terminal region and a structured C-terminal globular domain containing seven tetratricopeptide repeats (TPRs)[2].

The TPR domain forms a specialized binding pocket that almost completely surrounds the SKL peptide[3]. Once the PEX5-cargo complex forms in the cytosol, it is directed to the peroxisomal membrane where it interacts with a docking complex primarily composed of PEX13 and PEX14[4]. Uniquely among organelle import systems, PEX5 accompanies its folded cargo all the way into the peroxisomal lumen[1]. Following cargo release, PEX5 is monoubiquitinated by a membrane-embedded ubiquitin ligase and retro-translocated back to the cytosol in an ATP-dependent manner for subsequent rounds of import[1][2].

PEX5_Pathway Cargo Cargo Protein (C-term SKL) Complex PEX5-Cargo Complex Cargo->Complex Binding PEX5 PEX5 Receptor (TPR Domain) PEX5->Complex Docking Peroxisomal Membrane (PEX13/14 Docking) Complex->Docking Translocation Matrix Peroxisome Matrix (Cargo Release) Docking->Matrix Import Recycling PEX5 Ubiquitination & Recycling Matrix->Recycling PEX5 Egress Recycling->PEX5 Reuse

Figure 1: Mechanism of PEX5-mediated peroxisomal matrix protein import via the SKL motif.

Natural Sources and Proteomic Distribution

Unlike free-floating metabolic tripeptides (e.g., glutathione), SKL is naturally sourced as a topogenic signal embedded at the extreme C-terminus of specific eukaryotic proteins. The sequence accommodates some degeneracy (e.g., conservative substitutions like Ser-Lys-Val), but the canonical SKL remains the most efficient targeting signal[5].

Notable natural sources of the SKL motif include:

  • Firefly Luciferase (Photinus pyralis): Historically one of the first proteins identified to utilize the SKL targeting signal, serving as the foundational model for PTS1 discovery[5].

  • Lipid Metabolism Enzymes: Numerous enzymes involved in β -oxidation and lipid degradation across fungi and mammals (e.g., peroxisomal hydratases) terminate in SKL or its variants[6].

  • Antioxidant Enzymes: Catalase, a primary peroxisomal enzyme responsible for reactive oxygen species detoxification, utilizes an SKL-variant motif for import[3].

Thermodynamics of PEX5-SKL Interaction

The specificity of the PTS1 pathway is governed by strict thermodynamic thresholds. Fluorescence-based binding assays utilizing fragments of human PEX5 demonstrate that functional targeting requires a specific standard binding free energy ( ΔG∘ )[7]. The canonical SKL motif provides the baseline for optimal binding.

Table 1: Thermodynamic Parameters of PEX5-PTS1 Binding

Peptide C-Terminal SequencePEX5 Binding Affinity ( Kd​ )Relative Binding Free Energy ( ΔΔG∘ )Biological Functionality
-Ser-Lys-Leu-COOH (Canonical)~100 - 300 nM0.0 kcal/mol (Baseline)Highly Functional
-Ser-Lys-Val-COOH (Variant)< 5 μ M +1.8 kcal/molFunctional
Non-functional Mutants > 50 μ M> +2.0 kcal/molNon-Functional (Cytosolic)

Data synthesized from thermodynamic profiling of PEX5:PTS1 complexes[7].

Chemical Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

To study receptor kinetics or engineer peroxisome-targeted therapeutics, researchers must synthesize SKL de novo. The industry standard for this is Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[8][9].

The Fmoc strategy is preferred over the older Boc strategy because it utilizes orthogonal protecting groups. The temporary α -amino Fmoc group is removed via mild base (piperidine), while the permanent side-chain protecting groups and the peptide-resin anchor are cleaved simultaneously using a strong acid (Trifluoroacetic acid, TFA)[9]. Because the PTS1 signal strictly requires a free C-terminal carboxylate group to be recognized by PEX5[3], a Wang resin (or 2-Chlorotrityl chloride resin) is utilized as the solid support[10].

SPPS_Workflow Resin Wang Resin (Solid Support) Step1 1. Load Fmoc-Leu-OH (DIC/DMAP) Resin->Step1 Step2 2. Deprotect Fmoc (20% Piperidine) Step1->Step2 Step3 3. Couple Fmoc-Lys(Boc)-OH (HATU/DIPEA) Step2->Step3 Step4 4. Deprotect Fmoc (20% Piperidine) Step3->Step4 Step5 5. Couple Fmoc-Ser(tBu)-OH (HATU/DIPEA) Step4->Step5 Step6 6. Deprotect Fmoc (20% Piperidine) Step5->Step6 Step7 7. Global Cleavage (TFA/TIPS/H2O) Step6->Step7 Product Free Ser-Lys-Leu (SKL) Peptide Step7->Product

Figure 2: Step-by-step Fmoc solid-phase peptide synthesis workflow for Ser-Lys-Leu.

Validated Experimental Protocol: Synthesis of H-Ser-Lys-Leu-OH

The following protocol outlines the synthesis of the SKL tripeptide. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system , incorporating analytical checkpoints to verify chemical transformations at each stage.

Materials Required:

  • Solid Support: Wang Resin (0.1 mmol scale).

  • Protected Amino Acids: Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH.

  • Reagents: N,N-Dimethylformamide (DMF), 20% Piperidine in DMF, HATU, N,N-Diisopropylethylamine (DIPEA), N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

Step-by-Step Methodology:

Step 1: Resin Swelling

  • Action: Suspend 0.1 mmol of Wang resin in 5 mL of DMF for 30 minutes.

  • Causality: Swelling expands the polystyrene polymer matrix, maximizing the surface area and ensuring deep penetration of reagents into the resin beads.

Step 2: C-Terminal Amino Acid Loading

  • Action: Add Fmoc-Leu-OH (0.5 mmol), DIC (0.5 mmol), and a catalytic amount of DMAP (0.05 mmol) in DMF. React for 2 hours.

  • Causality: Wang resin requires an esterification reaction to attach the first amino acid. DMAP acts as a nucleophilic catalyst to facilitate this ester bond formation.

  • Validation: Wash the resin, cleave a micro-aliquot with TFA, and analyze via LC-MS to confirm the presence of Fmoc-Leu-OH.

Step 3: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Causality: Piperidine acts as a mild base to induce β -elimination of the Fmoc protecting group, exposing the primary amine for the next coupling step[9].

  • Validation (Self-Validating Checkpoint): Perform a Kaiser (ninhydrin) test. A positive result (dark blue resin) confirms the successful removal of the Fmoc group and the presence of free primary amines.

Step 4: Coupling of Lysine

  • Action: Add Fmoc-Lys(Boc)-OH (0.4 mmol), HATU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. React for 45 minutes.

  • Causality: HATU provides highly efficient activation of the carboxyl group, which accelerates the reaction and minimizes epimerization[11][12]. The Boc group permanently protects the ϵ -amino side chain of Lysine, preventing unwanted peptide branching[10].

  • Validation: Perform a Kaiser test. A negative result (yellow/colorless resin) confirms complete coupling and the absence of unreacted primary amines.

Step 5: Deprotection and Coupling of Serine

  • Action: Repeat Step 3 (Deprotection). Then, couple Fmoc-Ser(tBu)-OH using the exact conditions from Step 4.

  • Causality: The tert-butyl (tBu) group protects the hydroxyl side chain of Serine, preventing unwanted O-acylation during coupling[9].

Step 6: Final Deprotection and Global Cleavage

  • Action: Remove the final N-terminal Fmoc group (Step 3). Wash the resin thoroughly with Dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail: 95% TFA, 2.5% TIPS, and 2.5% H2​O for 2 hours.

  • Causality: TFA cleaves the ester bond linking the peptide to the Wang resin, yielding the necessary C-terminal carboxylic acid. Simultaneously, TFA removes the Boc and tBu side-chain protecting groups. TIPS and water act as carbocation scavengers to prevent the cleaved protecting groups from re-alkylating the peptide[9].

Step 7: Precipitation and Purification

  • Action: Filter the resin and precipitate the cleaved peptide by adding the TFA solution dropwise into cold diethyl ether. Centrifuge, decant the ether, and lyophilize the pellet.

  • Validation: Analyze the crude white powder via Reverse-Phase HPLC (monitoring at 214 nm for peptide bonds) and ESI-MS. The target mass for H-Ser-Lys-Leu-OH ( C15​H30​N4​O5​ ) is 346.42 g/mol .

Sources

Seryl-Lysyl-Leucine (SKL): The Canonical Peroxisomal Targeting Signal 1 (PTS1)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Mechanisms, Mutational Dynamics, and Validation Methodologies

Executive Summary

Seryl-lysyl-leucine (SKL) is a bioactive oligopeptide (CAS No. 130488-05-0) with the molecular formula C15H30N4O5 and a molecular weight of 346.42 g/mol . In molecular and cellular biology, the C-terminal SKL tripeptide serves as the archetypal Peroxisomal Targeting Signal 1 (PTS1) . It is a highly conserved topogenic sequence required to direct nuclearly encoded proteins into the peroxisomal matrix[1].

As an Application Scientist, understanding the structural constraints and routing mechanics of the SKL motif is critical for designing recombinant fusion proteins, studying organelle biogenesis, and modeling peroxisomal biogenesis disorders (e.g., Zellweger syndrome)[1]. This guide synthesizes published literature to provide a mechanistic overview of SKL-mediated import, quantitative mutational data, and self-validating experimental protocols for evaluating PTS1 functionality.

Mechanistic Foundation of SKL-Mediated Import

The import of SKL-tagged proteins is a post-translational process driven by the cytosolic receptor PEX5 (Peroxin 5). The SKL motif must be located at the extreme carboxy-terminus of the cargo protein, presenting a free alpha-COOH group[2].

PEX5 recognizes the SKL sequence via its tetratricopeptide repeat (TPR) domains. Once the Cargo-PEX5 complex forms in the cytosol, it docks at the peroxisomal membrane via the PEX13/PEX14 complex. Following translocation and cargo release into the matrix, PEX5 undergoes ubiquitination and is recycled back into the cytosol.

PTS1_Pathway Cargo Cargo Protein (C-terminal SKL) Complex Cargo-PEX5 Complex Cargo->Complex Recognition PEX5 PEX5 Receptor (Cytosolic) PEX5->Complex Binding Membrane PEX13/14 Docking (Peroxisome Membrane) Complex->Membrane Targeting Matrix Peroxisomal Matrix (Cargo Release) Membrane->Matrix Translocation Recycle PEX5 Ubiquitination & Recycling Membrane->Recycle PEX5 Ejection Recycle->PEX5 Re-entry

PEX5-mediated recognition and peroxisomal import of SKL-tagged proteins.

Structural Dynamics & Mutational Landscape

The foundational identification of the SKL motif was established by3: human catalase, rat hydratase:dehydrogenase, pig D-amino acid oxidase, and rat acyl-CoA oxidase[3].

Subsequent 2 revealed that the SKL sequence is highly sensitive to specific amino acid substitutions, though it tolerates conservative mutations[2]. For instance, mutating the basic Lysine (K) to an acidic Glutamic Acid (E) completely abolishes import, whereas substitution with Arginine (R) retains functionality[2]. Furthermore, research on human D-aspartate oxidase expanded the PTS1 consensus to include the functional variant Ser-Asn-Leu (SNL) [4].

Table 1: Mutational Analysis and Functional Viability of the PTS1 Motif
C-Terminal SequenceMutation TypeImport ActivityKey Literature Source
-Ser-Lys-Leu (SKL) Wild-type (Baseline)100% (Functional) Gould et al., 1988[3]
-Ala-Lys-Leu (AKL) Serine → AlanineRetained In Vitro Assay, 1992[2]
-Ser-Arg-Leu (SRL) Lysine → ArginineRetained In Vitro Assay, 1992[2]
-Ser-Glu-Leu (SEL) Lysine → Glutamic AcidAbolished In Vitro Assay, 1992[2]
-Ser-Asn-Leu (SNL) Lysine → AsparagineRetained Amery et al., 1998[4]
-Ser-Asn-Gly (SNG) Leucine → GlycineAbolished Amery et al., 1998[4]

Experimental Protocols: Validating PTS1 Function

To rigorously evaluate the efficacy of a putative PTS1 sequence or a novel SKL-fusion construct, researchers must employ self-validating experimental designs. Below are two gold-standard methodologies.

Protocol A: In Vitro Peroxisomal Import Assay (Biochemical Validation)

This cell-free assay isolates the direct interaction between the SKL motif and the peroxisomal import machinery, removing confounding variables present in whole-cell models.

  • Organelle Isolation: Isolate highly purified peroxisomes from rat liver homogenates via Nycodenz density gradient centrifugation.

    • Causality: Density gradients separate peroxisomes from mitochondria and lysosomes, ensuring that subsequent import signals are exclusively interacting with peroxisomal translocons.

  • Cargo Preparation: Synthesize a radiolabeled, import-incompetent reporter protein (e.g., truncated acyl-CoA oxidase) fused with the target SKL sequence[2].

    • Causality: Truncating the native protein removes endogenous targeting signals. If the reporter enters the peroxisome, it is strictly due to the engineered SKL motif.

  • Import Reaction: Incubate the radiolabeled cargo with the purified peroxisomes, an ATP-regenerating system, and cytosolic extract (to provide PEX5).

  • Protease Protection (The Self-Validating Step): Treat the post-incubation mixture with Proteinase K.

    • Causality: Proteinase K degrades all exposed cytosolic and membrane-adhered proteins. Only cargo that has been fully translocated into the peroxisomal matrix is protected by the lipid bilayer. This binary readout distinguishes true matrix import from non-specific membrane binding.

  • Analysis: Resolve the protected proteins via SDS-PAGE and visualize using autoradiography.

Protocol B: In Vivo GFP-Fusion Localization (Spatial Validation)

This workflow utilizes live-cell imaging to confirm that the SKL motif can successfully route a bulky, heterologous protein (GFP) to the peroxisome in a physiological environment[4].

GFP_Workflow Plasmid Clone GFP-SKL Plasmid Transfect Transfect Fibroblasts (WT & PEX5-/-) Plasmid->Transfect Stain Immunostain (Anti-Thiolase) Transfect->Stain Microscopy Confocal Microscopy Stain->Microscopy Analyze Co-localization Analysis Microscopy->Analyze

In vivo validation workflow for SKL-mediated peroxisomal targeting.

  • Plasmid Construction: Clone a plasmid encoding Green Fluorescent Protein (GFP) with a strict C-terminal SKL extension (e.g., GFP-SKL or GFP-PKSNL)[4].

    • Causality: The SKL motif must be at the absolute C-terminus. Internal placement sterically hinders PEX5 TPR-domain binding, rendering the signal inert[2].

  • Transfection & Control: Transfect wild-type mammalian fibroblasts alongside a parallel control group of PEX5-deficient (PEX5-/-) fibroblasts[4].

    • Causality: Using PEX5-/- cells acts as an internal negative control. A shift from punctate (peroxisomal) localization in WT cells to diffuse (cytosolic) localization in PEX5-/- cells proves the import is specifically mediated by the canonical PTS1 receptor pathway.

  • Immunofluorescence: Fix the cells and perform indirect immunofluorescence using antibodies against peroxisomal thiolase or catalase[4].

  • Imaging: Evaluate via confocal microscopy. High spatial co-localization between the GFP signal and the thiolase marker confirms successful SKL-mediated routing.

References

  • Title: Identification of peroxisomal targeting signals located at the carboxy terminus of four peroxisomal proteins. Source: Journal of Cell Biology / Rockefeller University Press URL: 3

  • Title: Carboxyl-terminal consensus Ser-Lys-Leu-related tripeptide of peroxisomal proteins functions in vitro as a minimal peroxisome-targeting signal. Source: PubMed / NIH URL: 2

  • Title: C-terminal tripeptide Ser-Asn-Leu (SNL) of human D-aspartate oxidase is a functional peroxisome-targeting signal. Source: Biochemical Journal / Portland Press URL: 4

  • Title: Peroxisomes - The Cell. Source: NCBI Bookshelf / NIH URL: 1

  • Title: seryl-lysyl-leucine 130488-05-0 wiki. Source: Guidechem URL:

Sources

Seryl-Lysyl-Leucine (SKL) Receptor Binding Affinity: Structural Thermodynamics and Experimental Profiling of PEX5-PTS1 Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise sorting of peroxisomal matrix proteins is governed by the recognition of the Peroxisomal Targeting Signal type 1 (PTS1)—canonically defined by the C-terminal tripeptide Seryl-Lysyl-Leucine (SKL)—by its cytosolic receptor, PEX5[1]. For drug development professionals and structural biologists, understanding the thermodynamic and kinetic parameters of the PEX5-SKL interaction is critical for engineering targeted delivery systems or correcting mistargeting phenotypes in metabolic disorders. This technical guide dissects the structural mechanistics, binding affinities, and field-proven experimental workflows required to accurately quantify PEX5-PTS1 interactions.

Structural Mechanistics of SKL Recognition

The molecular recognition of the SKL motif is mediated exclusively by the C-terminal half of PEX5, which is organized into a tetratricopeptide repeat (TPR) domain comprising seven TPR motifs[1][2].

Conformational Plasticity

The binding event is not a rigid lock-and-key mechanism but rather an induced-fit thermodynamic transition:

  • Apo-State (Unloaded): In the absence of cargo, the PEX5 TPR domain adopts an open, "snail-like" conformation[3].

  • Cargo-Bound State: Upon insertion of the SKL tripeptide into the central cavity, the receptor undergoes a massive structural reorganization. The TPR domain clamps down into a closed, "ring-like" structure, effectively trapping the PTS1 cargo[3].

This conformational plasticity is the primary driver of binding affinity, as the structural compaction maximizes the buried surface area and optimizes hydrogen-bonding networks between the receptor and the cargo[3].

PEX5_Pathway Cargo PTS1 Cargo (SKL Motif) PEX5_Cargo Cargo-Loaded PEX5 (Closed TPR) Cargo->PEX5_Cargo Binding (Kd ~17-600 nM) PEX5_Apo Apo-PEX5 (Open TPR) PEX5_Apo->PEX5_Cargo Conformational Change PEX14_Docking PEX14 Docking Complex PEX5_Cargo->PEX14_Docking Translocation Release Cargo Release & Receptor Recycling PEX14_Docking->Release Matrix Entry Release->PEX5_Apo Ubiquitination

PEX5-mediated PTS1 cargo recognition and peroxisomal import cycle.

Thermodynamic Landscape: Peptides vs. Full-Length Cargo

A critical pitfall in PTS1 research is the assumption that the isolated SKL tripeptide dictates the entirety of the binding affinity. In reality, residues upstream of the SKL motif drastically modulate the thermodynamics of the interaction[4].

As demonstrated in Table 1, isolated nonapeptides containing the SKL motif (e.g., the Pcs60p nonapeptide) bind to PEX5 with moderate, sub-micromolar affinity ( Kd​≈642 nM)[5]. However, the full-length Pcs60p protein binds with a nearly 40-fold higher affinity ( Kd​≈17.4 nM)[5].

The Causality of Upstream Modulation: Upstream residues interact with the outer surface of the TPR domain, pre-organizing the binding interface. This reduces the enthalpic penalty of binding, meaning less energy is wasted forcing the receptor into its closed conformation, thereby driving the equilibrium toward the high-affinity bound state[3][4].

Table 1: Representative Binding Affinities ( Kd​ ) of PEX5 to PTS1 Variants
Ligand TypeConstruct / SequencePEX5 VariantBinding Affinity ( Kd​ )Detection Method
Isolated PeptidePcs60p Nonapeptide (KSSRNKSKL)Wild-Type PEX5 642.7±102.3 nMITC
Full-Length CargoPcs60p (Native SKL)Wild-Type PEX5 17.4±6.9 nMITC
Isolated PeptideIdp3p Nonapeptide (EDKKGMCKL)Wild-Type PEX5 5.54±0.53 µMITC
Docking MotifPEX14 IPSWQI PeptideUnloaded PEX5 TPR ∼250 µMFluorescence Polarization

(Data synthesized from[5][6][7])

Receptor Docking and the Cargo Release Switch

Following cargo sequestration, PEX5 must dock at the peroxisomal membrane. This is mediated by the intrinsically disordered N-terminal region of PEX5, which utilizes conserved WxxxF/Y motifs to bind the docking factor PEX14[8].

However, a secondary, highly elegant thermodynamic switch governs cargo release. The C-terminal IPSWQI motif of PEX14 binds directly to a hinge region in the PEX5 TPR domain[6]. Crucially, this IPSWQI motif preferentially binds to the unloaded, open conformation of PEX5 ( Kd​≈250 µM)[6][7]. When the SKL cargo is bound (forcing the TPR domain closed), the affinity for the PEX14 IPSWQI motif is severely diminished[7]. This competitive allostery ensures that PEX14 actively stabilizes the open state of PEX5 inside the peroxisomal matrix, facilitating the irreversible release of the SKL cargo[6].

Experimental Workflows for Affinity Quantification

To ensure scientific integrity and reproducibility, binding affinities must be quantified using orthogonal, self-validating methodologies. Below are the gold-standard protocols for in vitro and in vivo profiling.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: Label-free, in vitro quantification of Kd​ , stoichiometry ( N ), enthalpy ( ΔH ), and entropy ( ΔS ).

  • Buffer Matching (Dialysis): Dialyze both the recombinant PEX5 TPR domain and the SKL peptide against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight.

    • Causality: ITC is exquisitely sensitive to heat. Even minor mismatches in buffer salt concentrations will generate massive heats of dilution upon injection, completely obscuring the micro-caloric heat of the protein-peptide binding event.

  • Degassing: Degas all samples under vacuum for 10 minutes prior to loading.

    • Causality: Air bubbles passing through the measurement cell cause severe thermal spikes, rendering the thermogram uninterpretable.

  • Loading: Load 10–20 µM of PEX5 TPR into the sample cell and 100–200 µM of the SKL ligand into the automated injection syringe.

    • Causality: Maintaining a 10-fold molar excess of ligand ensures complete saturation of the receptor by the end of the titration, capturing the full sigmoidal curve required for accurate mathematical fitting.

  • Titration Execution: Inject 2 µL aliquots at 120-second intervals at a constant 25°C.

    • Causality: The 120-second interval allows the calorimetric system to return to a thermal baseline between injections, ensuring accurate integration of the area under each peak.

  • Data Analysis & Self-Validation: Fit the integrated heats to a one-site binding model.

    • Self-Validating Step: The calculated stoichiometry parameter ( N ) acts as your internal quality control. For a 1:1 PEX5-SKL interaction, N must fall between 0.9 and 1.1. If N≪1.0 , it indicates that a fraction of your PEX5 protein is misfolded, aggregated, or inactive, prompting immediate batch rejection and recalibration.

ITC_Workflow Prep 1. Sample Preparation Dialyze PEX5 & SKL peptide into identical buffer Degas 2. Degassing Remove bubbles to prevent calorimetric noise Prep->Degas Load 3. Loading Cell: PEX5 TPR (10-20 µM) Syringe: SKL Peptide (100-200 µM) Degas->Load Titrate 4. Titration Inject 2 µL aliquots at 120s intervals (25°C) Load->Titrate Analyze 5. Data Analysis Fit to One-Site Binding Model Extract Kd, ΔH, ΔS, N Titrate->Analyze

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for PEX5-SKL binding.

Protocol B: FlowFRET Competition Assay

Purpose: Quantification of apparent Kd​ in living cells, accounting for molecular crowding and full-length cargo sterics.

  • Plasmid Construction & Transfection: Co-express mCherry-PEX5-TPR (acceptor) and EGFP-PTS1 (donor) in a pex5-/- knockout cell line[9][10].

    • Causality: Using a knockout background prevents endogenous, unlabeled PEX5 from competing for the EGFP-PTS1 probe, ensuring absolute signal purity[9].

  • Competitor Introduction: Co-transfect varying concentrations of a Cerulean-fused full-length cargo protein (competitor)[10].

    • Causality: Because full-length proteins are often too bulky to generate a reliable direct FRET signal with PEX5, introducing them as unlabeled/spectrally distinct competitors allows you to measure their affinity by quantifying the decay of the baseline EGFP-mCherry FRET signal[10].

  • Flow Cytometric Acquisition: Measure donor, acceptor, and FRET channel fluorescence across ≥10,000 individual cells to generate a robust statistical distribution[9].

  • Data Fitting & Self-Validation: Fit the FRET efficiency decay against the competitor concentration.

    • Self-Validating Step: The mathematical fitting must converge on a stable maximum FRET ( FRETmax​ ) plateau across independent biological replicates[9]. If the plateau fluctuates wildly, the signal decay is likely due to non-specific protein aggregation rather than competitive, specific binding at the TPR cavity.

References

  • "Phosphorylation of the receptor protein Pex5p modulates import of proteins into peroxisomes", exlibrisgroup.com,
  • "A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling - bioRxiv", biorxiv.org,
  • "Affinities of PEX5 for different PTS1 variants can be discriminated by FlowFRET", researchg
  • "Peroxisomal targeting signal-1 recognition by the TPR domains of human PEX5", researchg
  • "Versatile TPR domains accommodate different modes of target protein recognition and function - PMC", nih.gov,
  • "Peroxisome protein import: a complex journey - PMC", nih.gov,
  • "PEX5 translocation into and out of peroxisomes drives m
  • "Molecular Recognition of PTS-1 Cargo Proteins by Pex5p: Implications for Protein Mistargeting in Primary Hyperoxaluria - MDPI", mdpi.com,
  • "Studying the interaction between PEX5 and its full-length cargo proteins in living cells by a novel Försteŕs resonance energy transfer-based competition assay - Frontiers", frontiersin.org,

Sources

In Silico Modeling of Seryl-Lysyl-Leucine (SKL) Interactions: A Comprehensive Guide to PEX5-PTS1 Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative

The seryl-lysyl-leucine (SKL) tripeptide represents the canonical 1, a highly conserved motif originally discovered in firefly luciferase[1]. In eukaryotic cells, SKL-tagged cargo proteins are recognized in the cytosol by the receptor peroxin 5 (PEX5)[2]. Upon binding, the PEX5-cargo complex docks at the peroxisomal membrane via interactions with the PEX13/PEX14 complex, initiating matrix import[3][4].

For drug development professionals and metabolic engineers, manipulating the PEX5-SKL axis offers a profound mechanism for targeted subcellular drug delivery and the compartmentalization of engineered biosynthetic pathways. However, the highly dynamic nature of protein-peptide interactions requires rigorous in silico modeling to predict binding affinities and structural conformations accurately.

PEX5_Import Cargo Cargo Protein (SKL Motif) Complex PEX5-Cargo Complex Cargo->Complex Recognition PEX5 PEX5 Receptor (TPR Domain) PEX5->Complex Binding Docking Membrane Docking (PEX13/PEX14) Complex->Docking Translocation Import Peroxisomal Matrix Import Docking->Import Cargo Release Recycling PEX5 Recycling (Ubiquitination) Docking->Recycling Receptor Export Recycling->PEX5 ATP-dependent

Fig 1: PEX5-mediated peroxisomal import cycle of SKL-containing cargo proteins.

Structural Architecture of the PEX5-SKL Complex

The recognition of the SKL motif is mediated exclusively by the C-terminal 1 of PEX5[1]. This domain forms a superhelical structure containing a central cavity that clamps the peptide.

Sequence alignment and structural analyses across species (including Leishmania donovani and Homo sapiens) reveal that the binding pocket relies on a highly conserved network of hydrogen bonds and hydrophobic interactions[5]. The terminal carboxylate of the leucine residue is anchored by electrostatic interactions, while the serine and lysine side chains form critical hydrogen bonds with the TPR cavity.

Quantitative Benchmarks for SKL-PEX5 Interactions

To establish a baseline for in silico predictions, computational models must be benchmarked against known biophysical parameters.

ParameterValue / DescriptionSource
PEX5-PTS1 Binding Affinity ( Kd​ ) ~450–500 nM[2]
Target Peptide RMSD (Post-MD) < 2.10 Å[6]
Key Hydrogen Bond Donors (PEX5) N429, N538, N546, R569[5]
Key Hydrophobic Interactions (PEX5) A542, N557[5]

In Silico Modeling Pipeline: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that computational protocols must not be treated as black boxes. The following workflow is designed as a self-validating system, ensuring that structural outputs are thermodynamically sound and biologically relevant.

InSilicoWorkflow Prep Structure Preparation (PEX5 TPR Domain) Docking Protein-Peptide Docking (HADDOCK / AIRs) Prep->Docking Topology Setup MD Molecular Dynamics (Explicit Solvent) Docking->MD Best Poses Analysis Trajectory Analysis (RMSD, RMSF) MD->Analysis 100+ ns Trajectory Energy Free Energy Calculation (MM/PBSA) Analysis->Energy Stable Conformations

Fig 2: In silico workflow for modeling PEX5-SKL protein-peptide interactions.

Phase 1: System Preparation and Protein-Peptide Docking

Standard rigid-body docking algorithms fail when applied to highly flexible peptides like SKL. Therefore, information-driven docking using HADDOCK (High Ambiguity Driven protein-protein DOCKing) is required.

  • Structure Retrieval: Obtain the high-resolution crystal structure of the PEX5 TPR domain (e.g., PDB ID 1FCH or 2W84). Remove existing ligands and crystallographic waters.

  • Define Ambiguous Interaction Restraints (AIRs): Define the active residues on PEX5 (N429, E430, N538, A542, N546, N557, R569, N573) as "active" to guide the docking process[5].

  • Execution: Run the HADDOCK protocol, allowing full flexibility for the SKL peptide and the side chains of the PEX5 active site during the simulated annealing refinement stage.

  • Causality: By utilizing AIRs, we restrict the massive conformational search space of the peptide, forcing the algorithm to sample poses that satisfy known biochemical constraints rather than falling into non-physiological local energy minima.

  • Self-Validation Checkpoint: Analyze the pose clusters. The protocol is validated if the top-scoring cluster (lowest HADDOCK score) contains >80% of the generated poses and buries the terminal leucine in the hydrophobic pocket.

Phase 2: Molecular Dynamics (MD) Refinement

Static docking poses do not account for the dynamic transition of the TPR domain from an open "apo" state to a closed "bound" state[3]. MD simulations are mandatory.

  • Solvation & Neutralization: Place the best-scoring PEX5-SKL complex in a dodecahedron box filled with explicit TIP3P water molecules. Add Na+/Cl- ions to neutralize the system to a physiological salt concentration (0.15 M).

  • Equilibration (NVT/NPT): Perform 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure at 1 atm) using position restraints on the protein backbone.

  • Production Run: Execute a 100+ ns production run. For highly flexible peptides, utilizing an6 approach with soft-core potentials can significantly improve sampling capability, reducing the number of starting poses needed for successful refinement[6].

  • Causality: Explicit solvent is non-negotiable here. Water molecules actively mediate hydrogen bridges between the SKL serine hydroxyl group and the PEX5 asparagine residues. Implicit solvent models will fail to capture this bridging, leading to artificial peptide dissociation.

  • Self-Validation Checkpoint: Monitor the Root Mean Square Deviation (RMSD) of the peptide backbone. The system is validated when the RMSD plateaus below 2.10 Å relative to the equilibrated structure[6].

Phase 3: Thermodynamic Profiling (MM/PBSA)

To confirm binding affinity, we extract the free energy of binding ( ΔGbind​ ).

  • Trajectory Sampling: Extract 1,000 equidistant snapshots from the final 20 ns of the stable MD trajectory.

  • Energy Calculation: Utilize the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate ΔGbind​ .

  • Causality: MM/PBSA partitions the binding energy into distinct polar and non-polar contributions. This allows us to prove causality: if the interaction is genuinely SKL-driven, the ΔGbind​ must be dominated by the electrostatic clamping of the terminal carboxylate and the van der Waals packing of the leucine side chain.

  • Self-Validation Checkpoint: Calculate the standard error of the mean for ΔGbind​ across three independent trajectory blocks. A standard error of < 0.5 kcal/mol confirms thermodynamic convergence.

Conclusion

The in silico modeling of the PEX5-SKL interaction requires a synthesis of structural biology and advanced computational thermodynamics. By leveraging information-driven docking (HADDOCK) combined with explicit-solvent MD simulations and soft-core potential refinement, researchers can accurately map the highly dynamic TPR-peptide interface. Adhering to the self-validating checkpoints outlined in this guide ensures that computational predictions translate reliably into in vitro and in vivo experimental success.

References

  • A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling Source: biorxiv.org URL:

  • Identification of Leishmania donovani PEX5-PTS1 Interaction Inhibitors through Fluorescence Polarization-Based High-Throughput Screening Source: nih.gov URL:[5]

  • A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes Source: nih.gov URL:[4]

  • DynaDock: A new molecular dynamics-based algorithm for protein-peptide docking including receptor flexibility Source: researchgate.net URL:[6]

  • Peroxisome protein import: a complex journey Source: portlandpress.com URL:[1]

  • Components Involved in Peroxisome Import, Biogenesis, Proliferation, Turnover, and Movement Source: physiology.org URL:[2]

Sources

Methodological & Application

Application Note: Advanced Purification and Chromatographic Profiling of Seryl-Lysyl-Leucine (SKL)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Seryl-lysyl-leucine (Ser-Lys-Leu or SKL) is a highly conserved, canonical C-terminal tripeptide sequence that functions as the Peroxisomal Targeting Signal type 1 (PTS1). In eukaryotic cells, the SKL motif is necessary and sufficient to direct the post-translational import of matrix proteins into the peroxisome by binding to the tetratricopeptide repeat (TPR) domains of the PEX5 receptor[1].

For researchers engaged in structural biology, in vitro translocation assays, or the development of synthetic organelles, obtaining SKL at >95% purity is critical. Impurities from Solid-Phase Peptide Synthesis (SPPS)—such as truncated sequences, deletion peptides, or residual scavengers—can competitively inhibit PEX5 binding or induce off-target aggregation[2]. This application note details a highly optimized, self-validating protocol for the isolation and purification of the SKL tripeptide.

PTS1_Pathway Cargo Cargo Protein (SKL C-terminus) Complex Cargo-PEX5 Complex Cargo->Complex Binds PEX5 PEX5 Receptor (TPR Domains) PEX5->Complex Peroxisome Peroxisome Matrix (Import) Complex->Peroxisome Translocation

Fig 1: Mechanism of SKL-mediated peroxisomal import via PEX5 receptor binding.

Physicochemical Profiling & Chromatographic Rationale

The purification of short, highly polar peptides presents unique chromatographic challenges. Unlike large, hydrophobic sequences, SKL exhibits minimal retention on standard reversed-phase matrices.

Causality in Method Development
  • Column Selection (AQ-C18): Because SKL is extremely hydrophilic, it elutes at very low organic solvent concentrations. Standard C18 stationary phases undergo "phase collapse" (dewetting) in highly aqueous mobile phases (<5% organic). Therefore, an Aqueous-Compatible C18 (AQ-C18) column with polar endcapping is mandatory to maintain stationary phase extension and ensure reproducible retention.

  • Ion-Pairing Agent (0.1% TFA): SKL contains a highly basic lysine residue (pKa ~10.5) and a free N-terminus. At acidic pH, these amines are protonated, rendering the peptide too polar for reversed-phase retention. The addition of 0.1% Trifluoroacetic Acid (TFA) acts as an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the positive charges, increasing the apparent hydrophobicity of the peptide and suppressing secondary interactions with residual silanols that cause peak tailing[3][4].

  • Detection Wavelength (210 nm): SKL lacks aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine). Consequently, it does not absorb at the standard 280 nm wavelength. UV detection must be set to 210–220 nm to monitor the π→π∗ transitions of the peptide bonds[5].

Quantitative Peptide Profile
ParameterValueChromatographic Implication
Sequence Ser-Lys-Leu (SKL)Short chain requires shallow gradients.
Molecular Weight 346.4 DaElutes near the void volume; SEC is ineffective for purification.
Isoelectric Point (pI) ~9.8Highly positively charged at neutral/acidic pH.
Hydrophobicity Very LowRequires 100% aqueous loading conditions.
UV Absorbance 210 nmCannot use 280 nm; sensitive to mobile phase baseline drift.

Purification Workflow & Methodologies

The following protocol outlines a self-validating system: analytical pre-flighting ensures column integrity and establishes the void volume ( Tv​ ) before committing the bulk crude sample to the preparative column.

Purification_Workflow Crude 1. Crude SKL (Post-Cleavage) Prep 2. Sample Prep (0.1% TFA Solubilization) Crude->Prep HPLC 3. Preparative RP-HPLC (AQ-C18, Shallow Gradient) Prep->HPLC Fractions 4. Fraction Collection (UV 210 nm) HPLC->Fractions Analysis 5. Analytical QC (LC-MS, Purity >95%) Fractions->Analysis Lyophilization 6. Lyophilization (Pure SKL TFA Salt) Analysis->Lyophilization

Fig 2: End-to-end preparative RP-HPLC purification workflow for SKL peptide.

Step 1: Sample Preparation
  • Weigh 50 mg of crude SKL peptide (post-ether precipitation).

  • Dissolve in 5.0 mL of Solvent A (0.1% TFA in LC-MS grade H2​O ). Note: Do not add acetonitrile at this stage, as it will cause premature elution during sample loading.

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove insoluble polymeric scavengers.

Step 2: Analytical Pre-Flight (Self-Validation Step)

Before preparative scaling, the separation must be optimized on an analytical column containing the exact same packing material[4].

  • Column: AQ-C18 Analytical (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Validation Action: Inject a 10 µL sample containing a small air bubble. The air bubble will cause a baseline spike, marking the void volume time ( Tv​ ). Ensure the SKL retention time ( Tr​ ) is significantly greater than Tv​ (Capacity factor k′>2 ).

Table 2: Analytical Gradient Profile | Time (min) | % Solvent A (0.1% TFA in H2​O ) | % Solvent B (0.1% TFA in Acetonitrile) | | :--- | :--- | :--- | | 0.0 | 100 | 0 | | 5.0 | 100 | 0 | | 25.0 | 80 | 20 | | 26.0 | 5 | 95 | | 30.0 | 100 | 0 |

Step 3: Preparative RP-HPLC Execution

Based on the analytical retention time, scale up to the preparative column. Because SKL is a short peptide, utilize a very shallow gradient (1% increase per minute) to resolve the target from closely related deletion sequences (e.g., Ser-Leu or Lys-Leu)[4][5].

  • Column: AQ-C18 Preparative (21.2 x 250 mm, 10 µm).

  • Flow Rate: 15.0 mL/min.

  • Detection: Dual-wavelength UV at 210 nm (primary) and 254 nm (secondary, to monitor aromatic impurities).

Table 3: Preparative Gradient Profile

Time (min) % Solvent A % Solvent B Step Rationale
0.0 100 0 Column equilibration.
10.0 100 0 Isocratic hold to wash out highly polar salts and scavengers.
30.0 80 20 Shallow elution gradient (1% B/min) for optimal resolution.
35.0 5 95 Column wash to remove hydrophobic aggregates.

| 45.0 | 100 | 0 | Re-equilibration. |

Step 4: Fraction Collection & Analytical QC
  • Collect fractions (15 mL each) manually or via an automated fraction collector triggered by the 210 nm slope.

  • Do not pool immediately. Analyze 20 µL of each fraction using the analytical method described in Step 2.

  • Confirm the identity of the major peak via Electrospray Ionization Mass Spectrometry (ESI-MS). Look for the [M+H]+ ion at m/z 347.4.

Step 5: Lyophilization
  • Pool fractions demonstrating >95% purity.

  • Flash-freeze the pooled fractions in liquid nitrogen.

  • Lyophilize for 48–72 hours. The final product will be recovered as a fluffy white powder in the form of an SKL-Trifluoroacetate salt. Note: Peptides in solution degrade rapidly; store the lyophilized powder at -20°C in a desiccator[4].

References

Sources

Application Note: Engineering Peroxisomal Targeting with Seryl-Lysyl-Leucine (SKL) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Canonical PTS1 Signal

In the landscape of subcellular engineering and organelle-specific drug delivery, targeting the peroxisomal matrix requires hijacking the cell’s endogenous import machinery. The tripeptide Seryl-Lysyl-Leucine (SKL) is the canonical Peroxisome Targeting Signal type 1 (PTS1). When engineered at the extreme C-terminus of a cargo protein, SKL is recognized by the cytosolic receptor PEX5.

The causality of this interaction is strictly structural: the tetratricopeptide repeat (TPR) domain of PEX5 forms a deep, specialized binding pocket that coordinates the terminal carboxylate group of the leucine residue. Because of this precise spatial requirement, any downstream addition—even a single amino acid or a small epitope tag—sterically clashes with the PEX5 pocket, completely abolishing binding and resulting in cytosolic mislocalization .

Once the PEX5-SKL complex forms, it docks at the peroxisomal membrane via the PEX13/PEX14 complex, translocates the cargo into the matrix, and recycles PEX5 back to the cytosol via an ATP-dependent ubiquitination process[1].

G Cargo Cargo Protein (C-terminal SKL) Complex PEX5-Cargo Complex (Kd ~254 nM) Cargo->Complex Recognition PEX5 Cytosolic PEX5 Receptor PEX5->Complex Binding Docking Docking at PEX13/14 (Peroxisome Membrane) Complex->Docking Targeting Translocation Matrix Translocation & Cargo Release Docking->Translocation Import Recycling PEX5 Ubiquitination & Recycling Translocation->Recycling PEX5 Release Recycling->PEX5 ATP-dependent

PEX5-mediated peroxisomal import pathway of SKL-tagged cargo proteins.

Thermodynamic Landscape of PEX5-PTS1 Interactions

The efficiency of peroxisomal import is directly proportional to the binding affinity ( Kd​ ) between the PTS1 sequence and PEX5. While SKL is the consensus sequence, proteome-wide analyses reveal that upstream residues modulate this affinity. For instance,2[2]. However, natural variations span several orders of magnitude[3].

Table 1: Quantitative Binding Affinities of PTS1 Variants to Human PEX5

Targeting Sequence ContextTarget Protein / SourcePEX5 Affinity ( Kd​ )Import Phenotype
-Ser-Lys-Leu-COO⁻ Consensus Reporter (e.g., GFP-SKL)~254 nMHigh efficiency, canonical targeting[2]
-Ala-Asn-Leu-COO⁻ Mammalian Catalase~1.2 µMModerate efficiency, relies on upstream enhancers[3]
-Ser-Lys-Leu-COO⁻ (+ enhancers)Acyl-CoA Oxidase 1~5.6 nMExtremely high efficiency[3]
-Ser-Lys-Met-COO⁻ Loss-of-Function Missense Variant> 10 µMDiffuse cytosolic localization (Import Failure)[4]

Strategic Insight: When designing therapeutic peptides or reporters, utilizing the canonical -SKL ensures reliable baseline targeting. If higher import kinetics are required, incorporating the upstream sequence of Acyl-CoA Oxidase 1 can drive affinity into the single-digit nanomolar range.

Designing a Self-Validating Experimental System

A robust cell culture assay must distinguish true peroxisomal import from artifacts (e.g., protein aggregation or autofluorescence). A self-validating system requires three components:

  • The Target Construct: e.g., GFP-SKL.

  • The Negative Control ( Δ SKL or Scrambled): e.g., GFP-KLS or GFP lacking the terminal tripeptide. This establishes the baseline diffuse cytosolic signal. If the negative control forms puncta, the cells are experiencing aggregation artifacts, invalidating the assay.

  • Orthogonal Confirmation: Co-staining with an endogenous peroxisomal marker (like Catalase or PMP70) to prove that the punctate GFP signal perfectly colocalizes with actual peroxisomes.

G Step1 Plasmid Design (Ensure free C-term SKL) Step2 Transfection (HeLa / Fibroblasts) Step1->Step2 Step3 Incubation (24-48 hrs for folding) Step2->Step3 Step4 Fixation & Staining (Anti-Catalase/PMP70) Step3->Step4 Step5 Confocal Imaging (Colocalization Analysis) Step4->Step5 Valid Punctate Signal (Successful Import) Step5->Valid SKL Intact Invalid Diffuse Signal (Import Failure) Step5->Invalid SKL Masked/Mutated

Step-by-step workflow for validating SKL-mediated peroxisome targeting in vitro.

Detailed Methodologies

Protocol A: In Vivo Peroxisomal Targeting Assay (Mammalian Cell Culture)

This protocol is utilized to validate the targeting efficacy of novel SKL-fused therapeutics or to study peroxisome biogenesis disorders (e.g., Zellweger spectrum).

Step 1: Cell Seeding

  • Seed HeLa or patient-derived fibroblast cells in a 6-well plate containing glass coverslips.

  • Causality: Glass coverslips are essential for high-numerical-aperture confocal microscopy, which is required to resolve peroxisomes (typically 0.1–1 µm in diameter).

Step 2: Transfection

  • Transfect cells with 1 µg of pEGFP-SKL plasmid using a lipid-based reagent (e.g., Lipofectamine 3000).

  • Causality: Ensure the plasmid sequence places the SKL directly before the stop codon. Include a parallel well transfected with pEGFP- Δ SKL.

Step 3: Expression and Maturation

  • Incubate for 24–48 hours at 37°C.

  • Causality: GFP requires time not only to be translated but to undergo fluorophore maturation (oxidation and cyclization) before it can be efficiently tracked.

Step 4: Fixation and Immunofluorescence

  • Fix cells in 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100.

  • Block and stain with a primary antibody against PMP70 (Peroxisomal Membrane Protein 70), followed by a secondary antibody conjugated to a far-red fluorophore (e.g., Alexa Fluor 647).

Step 5: Imaging

  • Image using a confocal microscope. A successful assay yields a distinct "starry night" punctate pattern in the GFP channel that perfectly overlaps with the PMP70 channel.

Protocol B: Cell-Free Peroxisome Import Assay (Xenopus Egg Extract)

To uncouple peroxisomal import from transcription/translation and study the biochemical requirements (e.g., ATP dependency), 5[5].

Step 1: Extract Preparation

  • Prepare crude Xenopus laevis egg extract.

  • Critical Step: Transfer the viscous extract using wide-bore pipette tips and reverse pipetting.

  • Causality: Standard pipetting generates high shear forces that will physically rupture the delicate endogenous peroxisomes, ruining the assay[5].

Step 2: Cargo Incubation

  • Add purified recombinant GFP-SKL (final concentration ~0.5 µM) to the cleared extract.

  • Causality:5[5].

Step 3: ATP Regeneration

  • Supplement the reaction with an ATP regeneration system (creatine kinase and phosphocreatine).

  • Causality: While PEX5-cargo binding is ATP-independent, the recycling of PEX5 out of the peroxisomal membrane requires ATP. Without it, the receptors become trapped, and import halts[1].

Step 4: Self-Validating Depletion Control

  • In a parallel reaction,1[1].

  • Readout: This depleted extract must show purely diffuse GFP-SKL fluorescence. Adding back recombinant wild-type PEX5 should rescue the punctate phenotype, proving causality.

Sources

Applications of Seryl-Lysyl-Leucine and Related Peptides in Immunology Research: A Guide for Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing Seryl-Lysyl-Leucine in an Immunological Context

The tripeptide Seryl-Lysyl-Leucine (SKL) is a well-characterized molecular motif, but its established role lies firmly within the realm of cellular biology, not classical immunology. It is the canonical C-terminal peroxisomal targeting signal 1 (PTS1), responsible for guiding newly synthesized proteins to the peroxisome for import.[1][2][3][4] An extensive review of current literature reveals a notable absence of studies directly investigating the immunomodulatory properties of the free SKL tripeptide.

However, the lack of direct evidence does not entirely preclude a potential role for SKL or related peptides in immune processes. The constituent amino acids of SKL—Serine, Lysine, and Leucine—are individually recognized as significant players in regulating immune cell function and inflammatory pathways.[5][6][7][8][9] This guide, therefore, serves a dual purpose: to clarify the known function of SKL and to provide a comprehensive framework for researchers interested in exploring the untapped immunological potential of this and other novel peptides. We will delve into the known immunological functions of its components and provide detailed protocols for investigating the effects of a peptide like SKL on key immune responses.

The Immunological Potential of SKL's Constituent Amino Acids

A peptide's biological activity is not solely defined by its sequence but also by the intrinsic properties of its amino acid residues. By examining Serine, Lysine, and Leucine, we can hypothesize potential avenues for SKL's immunological investigation.

Serine: A Metabolic Switch for Inflammation and T-Cell Proliferation

Serine is a crucial metabolite for the rapid proliferation of immune cells, particularly T-lymphocytes.[7][10] Upon activation, T-cells dramatically increase their uptake and utilization of serine to support the synthesis of nucleotides and other essential molecules.[10]

  • T-Cell Expansion: Restricting serine can impair the pathogen-driven expansion of T-cells, highlighting its role as a key immunometabolite that controls adaptive immunity.[10]

  • Inflammation Control: Serine metabolism can directly influence inflammation. Depriving macrophage cells of serine leads to a decrease in glutathione synthesis, which in turn reduces the production of the potent pro-inflammatory cytokine IL-1β.[11] This suggests that targeting serine metabolism could be a strategy for dampening inflammatory diseases.[11]

Leucine: Fueling T-Cell Activation via the mTORC1 Pathway

Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a critical signaling hub that governs T-cell proliferation, differentiation, and function.[5][12][13][14]

  • mTORC1 Activation: Leucine uptake by activated T-cells triggers the mTORC1 pathway, leading to increased protein translation and glycolysis, which are essential for T-cell activation and clonal expansion.[5][12]

  • Innate Immunity: Leucine-rich repeat (LRR) domains are evolutionarily conserved structures found in many proteins of the innate immune system, such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[15][16] These domains are directly involved in recognizing pathogen-associated molecular patterns (PAMPs).[15] This highlights the broader importance of leucine-containing structures in immunity.

Lysine: A Key Residue in Anti-Inflammatory Peptides

Lysine is frequently found in antimicrobial and immunomodulatory peptides. Its positive charge plays a critical role in interactions with cell membranes and other molecules.

  • Anti-inflammatory Activity: Peptides rich in lysine and leucine have been shown to suppress the expression of inflammatory factors in macrophages stimulated with lipopolysaccharide (LPS).[17][18] These peptides can inhibit key inflammatory signaling pathways, including the NF-κB pathway.[17][18]

  • Immune Regulation: A high-lysine diet has been linked to enhanced natural killer (NK) cell activity and the regulation of inflammatory responses by inhibiting cytokines like TNF-α.[9]

Proposed Mechanism of Action: A Hypothetical Signaling Network

Based on the roles of its constituent amino acids, a peptide like SKL, if it were to have immunomodulatory effects, might engage with several key signaling pathways. The diagram below illustrates a hypothetical model where a peptide could influence inflammation and T-cell activation through the mTOR and NF-κB pathways.

Peptide_Immunomodulation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Peptide (e.g., SKL) Peptide (e.g., SKL) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR, Amino Acid Transporter) Peptide (e.g., SKL)->Cell_Surface_Receptor mTORC1_Pathway Leucine-sensing mTORC1 Pathway Cell_Surface_Receptor->mTORC1_Pathway via Leucine NFkB_Pathway NF-κB Pathway Cell_Surface_Receptor->NFkB_Pathway via Lysine-rich motif? Protein_Synthesis Protein Synthesis & Metabolic Reprogramming mTORC1_Pathway->Protein_Synthesis T_Cell_Activation T-Cell Activation & Proliferation mTORC1_Pathway->T_Cell_Activation IKK IKK Complex NFkB_Pathway->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_n->Inflammatory_Genes Induces Cytokine_Release Cytokine_Release Inflammatory_Genes->Cytokine_Release Leads to

Caption: Hypothetical signaling pathways for peptide immunomodulation.

Application Notes & Protocols for Peptide Immunological Screening

The following protocols provide a robust framework for assessing the immunomodulatory activity of any novel peptide, including Seryl-Lysyl-Leucine.

Application 1: Assessing Peptide-Induced Cytokine Release from Macrophages

This assay determines if a peptide can induce or inhibit the production of key inflammatory cytokines from macrophages, a critical cell type in the innate immune response.

Experimental Protocol: Macrophage Cytokine Release Assay
  • Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human THP-1 cells (differentiated into macrophages with PMA) in complete RPMI-1640 medium.[19][20]

  • Cell Seeding: Seed the macrophages into a 12-well or 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Peptide Preparation: Reconstitute the test peptide (e.g., SKL) in sterile, endotoxin-free water or PBS to create a concentrated stock solution (e.g., 1 mg/mL). Further dilute in serum-free medium to desired working concentrations.

  • Stimulation:

    • To test for direct stimulation: Replace the culture medium with fresh medium containing various concentrations of the peptide (e.g., 1, 10, 100 µg/mL). Include a vehicle control (medium only).

    • To test for inhibition: Pre-treat cells with the peptide for 1-2 hours. Then, add a pro-inflammatory stimulus like LPS (100 ng/mL).[20] Include controls for unstimulated cells, LPS-only stimulation, and vehicle + LPS.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.[20]

  • Supernatant Collection: Carefully collect the culture supernatants and centrifuge to remove any cells or debris. Store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β, and the anti-inflammatory cytokine IL-10) in the supernatants using commercial ELISA kits or a multiplex bead array.[19][20][21]

Data Presentation
Treatment GroupPeptide Conc. (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Unstimulated0BaselineBaselineBaseline
LPS (100 ng/mL)0HighHighModerate
Peptide + LPS1TBDTBDTBD
Peptide + LPS10TBDTBDTBD
Peptide + LPS100TBDTBDTBD
Peptide Only100TBDTBDTBD
Application 2: Evaluating Peptide Effects on T-Cell Proliferation

This assay determines if a peptide can stimulate or inhibit the proliferation of T-lymphocytes, a cornerstone of the adaptive immune response.

Experimental Protocol: T-Cell Proliferation Assay
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).[22][23]

  • CFSE Labeling: Resuspend PBMCs in PBS and label with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be measured by dye dilution via flow cytometry.[24]

  • Cell Seeding: Seed CFSE-labeled PBMCs in a 96-well round-bottom plate at 2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Stimulation:

    • Add the test peptide at various concentrations.

    • Include a negative control (medium only) and a positive control for proliferation (e.g., Anti-CD3/CD28 antibodies or Phytohaemagglutinin (PHA)).

    • To test for co-stimulatory or inhibitory effects, add the peptide in conjunction with a suboptimal dose of Anti-CD3 antibody.

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).[22]

    • Acquire data on a flow cytometer. Proliferation is identified by the appearance of distinct peaks of reduced CFSE fluorescence.

    • Analyze the percentage of proliferating cells within the CD4+ and CD8+ T-cell gates.[24][25]

Experimental Workflow Diagram

Caption: Workflow for T-Cell Proliferation Assay.

Application 3: Investigating Peptide-Mediated Inhibition of the NF-κB Pathway

This assay determines if a peptide can block the activation of NF-κB, a master transcriptional regulator of inflammation.

Experimental Protocol: NF-κB Reporter Assay
  • Cell Line: Use a cell line that stably expresses an NF-κB-driven reporter gene, such as luciferase or GFP (e.g., HEK293-NF-κB-Luc or RAW-Blue™ cells).[26]

  • Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Peptide Treatment: Pre-incubate the cells with various concentrations of the test peptide for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for 4-6 hours.[26][27] Include unstimulated and stimulated (no peptide) controls.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate according to the assay kit manufacturer's instructions.[28]

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to cell viability (which can be measured in a parallel plate using an MTT or similar assay). Calculate the percentage of inhibition relative to the stimulated control.

Data Presentation
Peptide Conc. (µg/mL)TNF-α (10 ng/mL)Relative Luminescence Units (RLU)% NF-κB InhibitionCell Viability (%)
0-BaselineN/A100
0+Max Signal0100
1+TBDTBDTBD
10+TBDTBDTBD
100+TBDTBDTBD
Application 4: Assessing Peptide Influence on Immune Cell Chemotaxis

This assay evaluates whether a peptide can act as a chemoattractant, causing the directed migration of immune cells.

Experimental Protocol: Transwell Chemotaxis Assay
  • Cell Preparation: Use an immune cell type of interest (e.g., neutrophils, monocytes, or lymphocytes). Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup: Use a 24-well plate with Transwell inserts (typically with a 3-8 µm pore size, depending on the cell type).

  • Chemoattractant Gradient:

    • In the lower chamber, add medium containing various concentrations of the test peptide.

    • Include a negative control (medium only) and a positive control chemoattractant (e.g., SDF-1α for lymphocytes, fMLP for neutrophils).[29]

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate for 2-4 hours (for neutrophils) or up to 18 hours (for lymphocytes) at 37°C in a 5% CO2 incubator.[29][30]

  • Quantification of Migration:

    • Remove the insert and wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane with a stain like DAPI or Crystal Violet.

    • Elute the stain and measure the absorbance, or count the cells in several fields of view under a microscope. Alternatively, migrated cells in the bottom well can be counted using a flow cytometer.

Conclusion

While Seryl-Lysyl-Leucine is firmly established as a peroxisomal targeting signal, its potential as a direct immunomodulator remains an open and intriguing area of research. By understanding the well-documented immunological roles of its constituent amino acids—Serine, Lysine, and Leucine—researchers can form rational hypotheses about its potential activities. The protocols detailed in this guide provide a standardized and comprehensive toolkit for the systematic investigation of SKL or any novel peptide's influence on inflammation, innate immunity, and adaptive immune responses. Such exploratory work is essential for uncovering new classes of bioactive molecules that could lead to novel therapeutic strategies for immune-mediated diseases.

References
  • Carboxyl-terminal consensus Ser-Lys-Leu-related tripeptide of peroxisomal proteins functions in vitro as a minimal peroxisome-targeting signal. PubMed. [Link]

  • Peroxisomal targeting signal. Wikipedia. [Link]

  • A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation. Frontiers. [Link]

  • Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. PMC. [Link]

  • Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond123. Ovid. [Link]

  • Diverse amino acid residues function within the type 1 peroxisomal targeting signal... PMC. [Link]

  • Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. PubMed - NIH. [Link]

  • Serine metabolism in aging and age-related diseases. PMC. [Link]

  • Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. Aging and disease. [Link]

  • ProMap® T Cell Proliferation Assays. ProImmune. [Link]

  • Protocol for generation of human peptide-specific primary CD8+ T cell lines. PMC - NIH. [Link]

  • Using Serine to Control Inflammation. News Center - Northwestern University. [Link]

  • Specific binding of the peroxisomal protein targeting sequence to glyoxysomal membranes. The Journal of Biological Chemistry. [Link]

  • Cytokines assay release: (a) Cells (CD14, DC1a and macrophages) from... ResearchGate. [Link]

  • The role of leucine in the activation of cellular metabolism: a large integrative review. International Journal of Nutrology. [Link]

  • Serine Is an Essential Metabolite for Effector T Cell Expansion. ResearchGate. [Link]

  • Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. ResearchGate. [Link]

  • Leucine-rich repeat (LRR) proteins: Integrators of pattern recognition and signaling in immunity. PMC. [Link]

  • Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation. PubMed. [Link]

  • A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR Protocols. [Link]

  • A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells. PMC. [Link]

  • Macrophage Inflammatory Assay. PMC - NIH. [Link]

  • A novel serine protease inhibitor acts as an immunomodulatory switch while maintaining homeostasis. PubMed. [Link]

  • Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation. Biochemical Journal. [Link]

  • Identification of Peroxisomal Targeting Signals Located at the Carboxy Terminus of Four Peroxisomal Proteins. Semantic Scholar. [Link]

  • Development of macrophage-targeted therapy using peptide/protein-loaded extracellular vesicles. Journal of Nanobiotechnology. [Link]

  • In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods. [Link]

  • Why We Need a High-Lysine Diet. The Weston A. Price Foundation. [Link]

  • A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific. Frontiers. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

  • Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Charles River Laboratories. [Link]

  • Chemotaxis Assay | Description, HowTo, Data Analysis. ibidi. [Link]

  • Molecular cues for immune cells from small leucine-rich repeat proteoglycans in their extracellular matrix-associated and free forms. PMC. [Link]

  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. bioRxiv. [Link]

  • Protocol for in vitro cytokine stimulation of immunized CD8+ T cells? ResearchGate. [Link]

  • Peptides and peptidomimetics as immunomodulators. PMC - NIH. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • Transwell migration assay to interrogate human CAR-T cell chemotaxis. PMC. [Link]

  • Designed leucine‐rich repeat proteins bind two muramyl dipeptide ligands. PMC. [Link]

  • NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]

  • T Cell Chemotaxis Assay. Creative BioMart. [Link]

  • Regulatory effects of lysine/leucine-rich peptides on IL-4-induced... ResearchGate. [Link]

  • Hybrid and conjugated antimicrobial peptides: new tactics to counter bacterial resistance. Frontiers. [Link]

  • Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. PMC. [Link]

  • Cell penetrating peptide inhibitors of Nuclear Factor-kappa B. ResearchGate. [Link]

Sources

Application Note: Seryl-Lysyl-Leucine (SKL) as a Competitive Inhibitor in PEX5-Targeted Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Mechanistic Causality

Seryl-lysyl-leucine (Ser-Lys-Leu or SKL) is the canonical Peroxisomal Targeting Signal 1 (PTS1). Found at the extreme C-terminus of the vast majority of peroxisomal matrix enzymes, this tripeptide is the essential molecular zip code for subcellular sorting ( [2]). The cytosolic receptor protein PEX5 recognizes the SKL motif via its tetratricopeptide repeat (TPR) domains, initiating a cascade that translocates the fully folded enzyme across the peroxisomal membrane.

In biochemical assay development and pharmacological screening, synthetic SKL peptides serve as highly specific competitive inhibitors. When introduced into an in vitro system, free SKL occupies the TPR binding pocket of PEX5. Because the interaction relies on thermodynamic equilibrium, the free peptide competitively displaces native PTS1-tagged reporter enzymes. This competitive blockade is utilized to:

  • Validate PEX5-dependence: To prove a newly discovered enzyme is imported via the classical peroxisomal pathway, SKL is added to competitively abolish the import-dependent enzymatic signal.

  • Facilitate Therapeutic Screening: Assays designed to find small-molecule disruptors of PEX5 (e.g., for anti-trypanosomal drug development, as trypanosomes rely on homologous glycosomal import) use SKL as the reference competitive inhibitor to establish baseline assay metrics.

Quantitative Data: PEX5-PTS1 Binding Thermodynamics

The efficacy of SKL as a competitive inhibitor is dictated by its binding affinity to the PEX5 TPR domains. Variations in the tripeptide sequence significantly alter the dissociation constant ( Kd​ ). Table 1 summarizes the thermodynamic parameters of SKL and its variants, demonstrating why SKL is the preferred inhibitor for these assays ( [1]).

Table 1: Thermodynamic Binding Affinities of PTS1 Peptides to Human PEX5 TPR Domains

Peptide Sequence (C-terminal)Relative AffinityDissociation Constant ( Kd​ )Standard Binding Free Energy ( ΔG∘ )
-Ser-Lys-Leu-COOH (SKL) Highest (Reference) ~0.5 µM -8.5 kcal/mol
-Ala-Lys-Leu-COOH (AKL)High~1.2 µM-8.0 kcal/mol
-Ser-Lys-Ile-COOH (SKI)Moderate~3.0 µM-7.5 kcal/mol
-Ser-Lys-Met-COOH (SKM)Low>10.0 µM> -6.5 kcal/mol
-Leu-Lys-Ser-COOH (LKS)None (Scrambled)N/A (No binding)N/A

Data synthesized from fluorescence-based binding assays characterizing PEX5:PTS1 complexes.

Experimental Protocols: Self-Validating Systems

Protocol A: Enzyme-Linked PEX5-PTS1 Competitive Binding Assay

This cell-free assay measures the direct competitive inhibition of PEX5-cargo binding using an enzymatic reporter (Streptavidin-HRP).

Causality & Self-Validation: This protocol incorporates a scrambled peptide (LKS) as a negative control. If the enzymatic signal drops in the presence of SKL but remains stable in the presence of LKS, it proves that the inhibition is strictly due to sequence-specific competitive blockade at the TPR pocket, ruling out non-specific protein aggregation or assay interference.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 1 µ g/well of recombinant human PEX5 (TPR domain, residues 315-639) in PBS. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 2% BSA in PBST for 2 hours at room temperature.

  • Inhibitor Titration: Prepare a serial dilution of synthetic SKL peptide (0.1 µM to 100 µM) in assay buffer. Prepare a parallel dilution of the scrambled LKS peptide.

  • Competitive Binding: Add 50 µL of the SKL (or LKS) dilutions to the wells, immediately followed by 50 µL of a constant concentration (e.g., 1 µM) of Biotinylated-PTS1 tracer peptide. Incubate for 1 hour at room temperature.

  • Enzymatic Detection: Wash 5x with PBST. Add Streptavidin-HRP (1:5000 dilution) and incubate for 30 minutes.

  • Readout: Wash 5x with PBST. Add TMB substrate, incubate for 15 minutes in the dark, stop with 1M H2​SO4​ , and read absorbance at 450 nm. Calculate the IC50​ from the dose-response curve.

Protocol B: In Vitro Peroxisomal Import & Protease Protection Assay

Firefly Luciferase (Fluc) is an ideal reporter for this assay because its native sequence naturally terminates in SKL ( [3]). This allows it to be imported into peroxisomes without artificial tagging, preserving native folding kinetics.

Causality & Self-Validation: The causality of the import signal is validated using a Triton X-100 control. If the organelle membrane is permeabilized by Triton prior to Proteinase K treatment, all luciferase is degraded. This proves that the enzymatic signal in the test group is exclusively derived from successfully imported, membrane-protected enzyme, and not from protease-resistant aggregates.

Step-by-Step Methodology:

  • Reaction Setup: In a siliconized microcentrifuge tube, combine 50 µg of purified rat liver peroxisomes, 200 µg of cytosolic extract (providing endogenous PEX5), and an ATP-regenerating system (ATP, creatine kinase, phosphocreatine).

  • Inhibitor Addition: Add synthetic SKL peptide to a final concentration of 50 µM (Treatment Group). Add vehicle to the Control Group.

  • Enzyme Introduction: Add 1 µg of purified Firefly Luciferase. Incubate the reaction at 26°C for 45 minutes to allow PEX5-mediated import.

  • Protease Protection: Add Proteinase K (100 µg/mL) to all tubes and incubate on ice for 30 minutes. This digests all cytosolic (unimported) luciferase.

    • Validation Control: To a parallel control tube, add 1% Triton X-100 alongside the Proteinase K.

  • Protease Termination: Halt the digestion by adding 2 mM PMSF (phenylmethylsulfonyl fluoride).

  • Organelle Lysis & Assay: Add lysis buffer containing 1% Triton X-100 to all tubes to release the protected peroxisomal luciferase. Add Luciferase Assay Reagent (Luciferin + ATP) and immediately quantify luminescence using a luminometer.

Visualizations

Pathway Enzyme PTS1-Enzyme (e.g., Fluc-SKL) PEX5 PEX5 Receptor (TPR Domain) Enzyme->PEX5 Native Binding Import Peroxisomal Import & Activity PEX5->Import Translocation Inhibitor Free SKL Peptide (Competitive Inhibitor) Inhibitor->PEX5 Competitive Blockade

Figure 1. Mechanistic pathway of PEX5-mediated import and competitive blockade by free SKL peptide.

Workflow Step1 1. Combine Organelles, Cytosol & Luciferase-SKL Step2 2. Add SKL Peptide (Titration 0.1 - 100 µM) Step1->Step2 Step3 3. Add Proteinase K (Degrades Cytosolic Enzyme) Step2->Step3 Step4 4. Lyse & Add Substrate (Luciferin + ATP) Step3->Step4 Step5 5. Measure Luminescence (Quantify Import Inhibition) Step4->Step5

Figure 2. Step-by-step workflow of the Protease Protection Assay utilizing Firefly Luciferase.

References

  • Maynard, E. L., Boriack-Sjodin, P. A., Somers, W. S., & Adams, P. D. (2003). Correlating structure and affinity for PEX5:PTS1 complexes. Journal of the American Chemical Society, 125(7), 1643-1649. URL:[Link]

  • Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. The Journal of Cell Biology, 108(5), 1657-1664. URL:[Link]

  • Wood, K. V., & De Wet, J. R. (1997). Modified luciferase. U.S. Patent No. 5,670,356A. Washington, DC: U.S. Patent and Trademark Office.

Introduction: The Biological and Analytical Context

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Quantification of the PTS1 Tripeptide Seryl-Lysyl-Leucine (SKL)

Seryl-Lysyl-Leucine (SKL) is a highly polar, low-molecular-weight tripeptide (MW ~346.4 Da) best known as the canonical Peroxisomal Targeting Signal 1 (PTS1). In biological systems, the SKL sequence at the C-terminus of cargo proteins is recognized by the cytosolic receptor Pex5p, facilitating docking at the peroxisomal membrane via the Pex14p protein and subsequent import into the matrix[1].

In modern drug development, quantifying SKL is critical for evaluating peptide encapsulation efficiency in liposomal delivery systems[2] and for studying peroxisomal biogenesis. However, quantifying SKL presents significant analytical challenges:

  • Extreme Polarity: The presence of Serine (polar hydroxyl) and Lysine (basic amine) makes SKL highly hydrophilic, leading to poor retention on standard reversed-phase (RP) columns.

  • Lack of Chromophores: SKL lacks aromatic amino acids (Trp, Tyr, Phe), rendering standard UV detection at 280 nm ineffective.

This guide details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method leveraging ion-pairing mechanics and low-wavelength UV detection to achieve robust quantification of the SKL peptide.

PTS1_Pathway SKL SKL-Tagged Cargo (Cytosol) Pex5p Pex5p Receptor (Recognition) SKL->Pex5p Binds via PTS1 Complex Cargo-Pex5p Complex Pex5p->Complex Forms Pex14p Pex14p Docking (Membrane) Complex->Pex14p Docks Import Peroxisomal Matrix (Import) Pex14p->Import Translocation

Mechanistic pathway of SKL (PTS1) recognition by Pex5p and subsequent peroxisomal import.

Mechanistic Method Development

As an application scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

Overcoming Polarity via Ion-Pairing To retain the hydrophilic SKL peptide on a hydrophobic C18 stationary phase, we must manipulate its charge state. At a neutral pH, the Lysine side chain and the N-terminus are positively charged. By introducing 0.1% Trifluoroacetic Acid (TFA) into the mobile phase (lowering the pH to ~2.0), we fully protonate the carboxyl groups (suppressing their polarity) while the lipophilic trifluoroacetate anions form neutral, hydrophobic ion-pairs with the basic amines[3][4]. This causality is the cornerstone of polar peptide retention; without TFA, SKL would elute in the void volume.

Gradient Design for Low-Molecular-Weight Peptides Unlike large proteins that require steep gradients, small peptides like SKL behave more like small molecules but still exhibit "on/off" retention dynamics. We employ a shallow gradient starting at a highly aqueous composition (5% Acetonitrile) to focus the peptide at the column head, increasing at a rate of ~1% organic modifier per minute[5]. This shallow slope maximizes the theoretical plates available for resolving SKL from polar matrix interferences[4][6].

Detection Strategy Because SKL lacks aromatic rings, UV detection must monitor the π→π∗ transitions of the amide backbone at 214 nm[3]. For highly complex biological matrices where 214 nm is prone to interference, this method can be seamlessly transferred to a triple quadrupole mass spectrometer (LC-MS/MS) using Multiple Reaction Monitoring (MRM)[7].

HPLC_Workflow Start Liposomal SKL Sample Extract 25% Ethanol Extraction (Lipid Disruption) Start->Extract Protein/Lipid Removal Phase Polar-Endcapped C18 (Stationary Phase) Extract->Phase Injection Mobile 0.1% TFA in H2O/ACN (Ion-Pairing) Phase->Mobile Retention Control Gradient Shallow Gradient (1% B/min) Mobile->Gradient Elution Detect UV Detection (214 nm) & Data Analysis Gradient->Detect Quantification

Step-by-step logic in the RP-HPLC quantification workflow for polar SKL peptides.

Experimental Protocols

Protocol A: Sample Extraction from Liposomal Matrices

To quantify SKL encapsulated in liposomes, the lipid bilayer must be disrupted while preserving peptide integrity. This protocol acts as a self-validating extraction system when coupled with matrix spike recoveries.

  • Spike & Dilute: Transfer 100 µL of the liposomal SKL formulation into a 1.5 mL microcentrifuge tube.

  • Solvent Extraction: Add 400 µL of 25% Ethanol (or acidified Methanol containing 0.1% TFA). Causality: Hydrophilic peptides like SKL are recovered more efficiently in highly aqueous/alcoholic mixtures compared to pure organic solvents (like chloroform), which can cause polar peptides to precipitate[2].

  • Disruption: Vortex vigorously for 2 minutes, then sonicate in a water bath at 4°C for 10 minutes to ensure complete liposome lysis.

  • Clarification: Centrifuge at 10,300 x g for 15 minutes at 4°C to pellet the lipid debris[2].

  • Transfer: Carefully transfer the supernatant to an HPLC autosampler vial.

Protocol B: RP-HPLC-UV Method Execution

Table 1: Optimized HPLC Parameters

Parameter Specification Causality / Rationale
Column Polar-endcapped C18 (e.g., 4.6 x 150 mm, 5 µm) Prevents phase collapse in highly aqueous conditions; minimizes secondary silanol interactions[6].
Mobile Phase A 0.1% TFA in HPLC-grade Water Protonates carboxyls; provides trifluoroacetate for ion-pairing with basic Lysine[3].
Mobile Phase B 0.1% TFA in Acetonitrile Maintains constant ion-pairing environment during gradient elution[4].
Flow Rate 1.0 mL/min Standard optimal linear velocity for 4.6 mm ID columns.
Column Temp 40°C Reduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks[3].

| Detection | UV at 214 nm | Targets the π→π∗ transition of the peptide bonds[3]. |

Table 2: Gradient Program

Time (min) % Mobile Phase B Phase of Analysis
0.0 - 5.0 5% Isocratic hold to focus the highly polar SKL peptide at the column head[3].
5.0 - 25.0 5% → 25% Shallow linear gradient (1% B/min) to resolve SKL from polar matrix interferences[5].
25.0 - 30.0 25% → 95% Column wash to elute highly hydrophobic matrix lipids/proteins[3].
30.0 - 35.0 95% Isocratic wash hold[3].

| 35.0 - 45.0 | 5% | Return to initial conditions and equilibrate for the next injection[8]. |

Execution Steps:

  • Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 column volumes until the baseline at 214 nm is stable[8].

  • System Suitability Test (SST): Inject a standard solution of SKL (10 µg/mL). Verify that the retention factor ( k′ ) is > 2.0 and the asymmetry factor is between 0.8 and 1.2. Do not proceed if SST fails.

  • Sample Injection: Inject 10-20 µL of the extracted liposomal sample.

  • Run Method: Execute the gradient program detailed in Table 2.

Quantitative Data & Validation Summary

A robust analytical method must be self-validating. The following metrics represent the expected validation criteria for SKL quantification using this protocol.

Table 3: Representative Validation Metrics

Parameter Target Metric Validation Criteria

| Linearity ( R2 ) | > 0.998 | Evaluated across 1 to 100 µg/mL using a 5-point calibration curve[2]. | | Recovery | 85% - 110% | Verified via matrix spiking (blank liposomes spiked with known SKL) prior to extraction[7]. | | Precision (RSD) | < 2.0% | Based on 6 replicate injections of the mid-tier standard. | | System Suitability | k′ > 2.0 | Ensures column health and adequate ion-pairing prior to sample runs. |

Troubleshooting & Peak Causality

  • Issue: Broad or Tailing SKL Peaks.

    • Causality: Secondary interactions between the basic Lysine residue and unreacted silanol groups on the silica support.

    • Solution: Ensure the mobile phase contains exactly 0.1% TFA to maintain ion-pairing and low pH[3][4]. Consider switching to a highly end-capped or polar-embedded C18 column[6].

  • Issue: Retention Time Drift (Earlier Elution).

    • Causality: Loss of TFA due to evaporation in the mobile phase reservoir, reducing the ion-pairing capacity and causing the hydrophilic peptide to elute faster.

    • Solution: Prepare fresh mobile phases daily and use sealed reservoir caps.

References

  • Benchchem. Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purification.3

  • Peptide.com. Post Cleavage Purification and Analysis of Peptides.4

  • ChromatographyOnline. A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids.7

  • Renyi.hu. HPLC of Peptides and Proteins.6

  • ResearchGate. Protocol for sample and solvent preparation for HPLC analysis of peptides.8

  • UCSD. Identification of a human PTS1 receptor docking protein directly required for peroxisomal protein import.1

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.5

  • University of Alberta. Analysis of Peptide and Lipopeptide Content in Liposomes.2

Sources

Labeling seryl-lysyl-leucine with fluorescent tags

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Site-Specific Fluorescent Labeling of the Peroxisomal Targeting Signal Tripeptide (Seryl-Lysyl-Leucine)

Abstract: Seryl-lysyl-leucine (SKL) is the canonical Peroxisomal Targeting Signal type 1 (PTS1). Labeling this tripeptide with fluorescent tags is critical for studying peroxisomal import dynamics and receptor binding affinities. However, the presence of two primary amines (the N-terminal Serine and the Lysine side-chain) presents a chemoselectivity challenge. This application note details an optimized, self-validating Solid-Phase Peptide Synthesis (SPPS) protocol for the site-specific N-terminal fluorescent labeling of the SKL peptide, preserving its structural integrity and biological activity for receptor binding.

Biological Context & Mechanistic Rationale

The SKL tripeptide sequence is the most common motif responsible for directing cytosolic proteins to the peroxisome[1]. This PTS1 signal is recognized by the PEX5 receptor, a mobile cycling receptor that binds cargo in the cytosol and shuttles it to the peroxisomal matrix[2].

Crucially, the interaction between PEX5 and the PTS1 motif relies on the tetratricopeptide repeat (TPR) domains of PEX5 coordinating directly with the extreme C-terminal carboxylate group of the Leucine residue[3]. Therefore, any modification to the C-terminus—such as amidation or dye conjugation—will completely abolish receptor recognition. Labeling must be strictly restricted to the N-terminus.

PEX5_Pathway Cargo Cytosolic Cargo (C-terminal SKL-COOH) Complex Cargo-PEX5 Complex Cargo->Complex Binds via free -COOH PEX5 PEX5 Receptor (TPR Domains) PEX5->Complex Docking PEX13/PEX14 Docking Complex Complex->Docking Membrane Translocation Matrix Peroxisome Matrix (Cargo Release) Docking->Matrix Import & Dissociation Recycling PEX5 Recycling (Ubiquitination) Matrix->Recycling PEX5 Export Recycling->PEX5 Reset to Cytosol

Fig 1. PEX5-mediated peroxisomal import pathway for PTS1-containing cargo.

Chemical Strategy: Overcoming the Dual-Amine Challenge

The SKL peptide possesses two reactive primary amines: the alpha-amine of the N-terminal Serine (pKa ~8.9) and the epsilon-amine of the Lysine side-chain (pKa ~10.5)[4].

  • The Flaw of In-Solution Labeling: Attempting to label pre-synthesized SKL in solution using N-hydroxysuccinimide (NHS) esters or isothiocyanates (e.g., FITC) relies entirely on pH optimization to favor the alpha-amine[5]. This method is inherently flawed and yields a heterogeneous mixture of N-terminally labeled, Lysine-labeled, and dually labeled peptides that require complex HPLC separation[4].

  • The Superiority of On-Resin SPPS: By utilizing Fmoc-based Solid-Phase Peptide Synthesis (SPPS), we achieve absolute chemoselectivity. The Lysine side-chain is protected by a tert-butyloxycarbonyl (Boc) group, which is completely unreactive to NHS esters or isothiocyanates[6]. The fluorophore is coupled exclusively to the deprotected N-terminus while the peptide is still anchored to the resin.

  • The Edman Degradation Risk: If Fluorescein isothiocyanate (FITC) is coupled directly to the N-terminal Serine, the subsequent acidic cleavage (using Trifluoroacetic acid, TFA) will trigger a cyclization reaction. The thiourea linkage attacks the adjacent peptide bond, forming a thiohydantoin derivative and cleaving the fluorophore-Serine complex off the peptide (Edman degradation)[4][7]. To prevent this, a spacer—such as 6-aminohexanoic acid (Ahx)—must be inserted between the Serine and the fluorophore[7].

Labeling_Workflow Resin Step 1: SPPS Wang Resin-Leu-Lys(Boc)-Ser(tBu)-Fmoc Deprotect1 Step 2: Fmoc Removal 20% Piperidine in DMF Resin->Deprotect1 Spacer Step 3: Spacer Coupling Fmoc-Ahx-OH + HBTU/DIPEA Deprotect1->Spacer Deprotect2 Step 4: Fmoc Removal 20% Piperidine in DMF Spacer->Deprotect2 Labeling Step 5: Fluorescent Labeling FITC or NHS-Dye + DIPEA Deprotect2->Labeling Cleavage Step 6: Cleavage & Deprotection TFA/TIS/H2O (95:2.5:2.5) Labeling->Cleavage Product Final Product Fluorophore-Ahx-Ser-Lys-Leu-COOH Cleavage->Product

Fig 2. On-resin SPPS workflow for site-specific N-terminal fluorescent labeling.

Quantitative Data & Reagent Selection

Table 1: Fluorophore Selection & Properties

Fluorophore Ex/Em (nm) Reactive Group Spacer Required? Notes
FITC 495 / 519 Isothiocyanate Yes (e.g., Ahx) Cost-effective; susceptible to Edman degradation without spacer[4][7].
Cy3-NHS 550 / 570 NHS Ester Optional Highly photostable; forms stable amide bond[5].

| Cy5-NHS | 650 / 670 | NHS Ester | Optional | Ideal for deep-tissue imaging; forms stable amide bond[5][8]. |

Table 2: SPPS Reagents & Cleavage Cocktail

Reagent Function Equivalents Concentration / Solvent
Fmoc-Amino Acids Monomer building blocks 3.0 - 4.0 eq 0.2 M in DMF
HBTU / HOBt Coupling activators 2.9 - 3.9 eq 0.45 M in DMF
DIPEA Organic base 6.0 - 8.0 eq Neat (added to reaction)
Piperidine Fmoc deprotection N/A 20% (v/v) in DMF

| TFA / TIS / H2O | Cleavage & global deprotection | N/A | 95 : 2.5 : 2.5 (v/v/v) |

Step-by-Step Experimental Protocol

Prerequisites: This protocol assumes the SKL peptide has been synthesized on a Wang resin (to ensure a free C-terminal carboxylate) using standard Fmoc chemistry, ending with the sequence: Resin-Leu-Lys(Boc)-Ser(tBu)-Fmoc. Do not use Rink Amide resin, as C-terminal amidation destroys PTS1 activity.

Step 1: Fmoc Deprotection of the N-terminal Serine

  • Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% Piperidine in DMF for 15 minutes with gentle agitation[4].

  • Drain and repeat the Piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation: Perform a Kaiser test. A positive result (blue color) confirms the presence of the free primary amine on the Serine residue[7].

Step 2: Coupling of the Ahx Spacer

  • Dissolve 3.0 eq of Fmoc-6-Ahx-OH and 2.9 eq of HBTU in DMF.

  • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution to activate the amino acid.

  • Add the mixture to the resin and agitate for 1 hour at room temperature.

  • Wash the resin with DMF (5 × 1 min).

  • Self-Validation: Perform a Kaiser test. A negative result (yellow color) confirms complete coupling[7].

  • Remove the Fmoc group from the Ahx spacer using 20% Piperidine in DMF (as in Step 1). Wash thoroughly.

Step 3: Fluorescent Labeling (FITC Conjugation)

  • Prepare the labeling solution: Dissolve 3.0 eq of FITC in DMF. Add 6.0 eq of DIPEA[4]. (Note: If using an NHS-ester dye, use 1.5 - 2.0 eq of the dye).

  • Add the labeling solution to the resin.

  • Agitate the reaction vessel in the dark for 2 to 12 hours (overnight is recommended for maximum yield)[4][7].

  • Drain the solution and wash the resin extensively until the flow-through is clear: DMF (5 × 1 min), Methanol (3 × 1 min), and DCM (5 × 1 min)[7].

  • Dry the resin under a vacuum for 2 hours.

Step 4: Cleavage and Global Deprotection

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H2O.

  • Add the cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate in the dark for 2.5 hours at room temperature. Causality: This step simultaneously cleaves the peptide from the Wang resin (generating the critical free C-terminal carboxylate) and removes the Boc protecting group from the Lysine side-chain and the tBu group from the Serine side-chain[6].

  • Filter the cleavage solution into a clean tube. Wash the resin twice with a small volume of neat TFA and pool the filtrates.

Step 5: Precipitation and Purification

  • Concentrate the filtrate under a gentle stream of nitrogen to approximately 1/3 of its original volume.

  • Add 10 volumes of ice-cold diethyl ether to precipitate the labeled peptide.

  • Centrifuge at 3,000 × g for 5 minutes. Discard the supernatant.

  • Wash the peptide pellet twice more with ice-cold diethyl ether to remove residual TFA and scavengers.

  • Air-dry the pellet briefly, then dissolve in a mixture of H2O/Acetonitrile (with 0.1% TFA) for lyophilization.

  • Quality Control: Purify the crude peptide using Preparative RP-HPLC. Monitor absorbance at 214 nm (peptide bonds) and 495 nm (FITC)[9]. Confirm the molecular weight of the purified fraction via MALDI-TOF or ESI-MS[5].

References

  • [1] Peroxisomal targeting signal - Wikipedia. Wikipedia.org. 1

  • [2] PEX5 - Peroxisomal targeting signal receptor. UniProt. 2

  • [7] Technical Support Information Bulletin 1203 - On-Resin Peptide Labeling with FITC. Peptide.com. 7

  • [9] Application Note: Fluorescent Labeling of P-T-P-S-NH2 for High-Throughput Binding Studies. Benchchem. 9

  • [3] Redox-regulated Cargo Binding and Release by the Peroxisomal Targeting Signal Receptor, Pex5. NIH.gov. 3

  • [8] Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.fr. 8

  • Fluorescent Peptides: A Guide for Life Science Researchers. Altabioscience.com.

  • [4] FITC labeling. Peptideweb.com. 4

  • [6] Strategies for the Synthesis of Labeled Peptides. Lifetein.com. 6

Sources

Application Note: Engineering Seryl-Lysyl-Leucine (SKL) for Precision Peroxisomal Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted delivery of therapeutics to specific subcellular organelles represents a critical frontier in precision medicine[1]. Peroxisomes are essential metabolic hubs responsible for lipid metabolism, ether lipid synthesis, and the detoxification of reactive oxygen species (ROS)[2][3]. Peroxisomal dysfunction is implicated in severe, often fatal conditions, including Zellweger Spectrum Disorders (ZSDs), X-linked adrenoleukodystrophy (X-ALD), and various age-related neurodegenerative diseases[2].

This application note provides a comprehensive, field-validated guide to utilizing the Seryl-Lysyl-Leucine (SKL) tripeptide—the canonical Peroxisomal Targeting Signal 1 (PTS1)—as a molecular "zip code" to direct recombinant proteins, peptides, and nanocarriers into the peroxisomal matrix[1][4].

Mechanistic Rationale: The PEX5-PTS1 Axis

To engineer an effective SKL-based delivery system, researchers must design their cargo to exploit the endogenous peroxisomal import machinery. The import of PTS1-containing proteins is driven by PEX5 , a cytosolic cycling receptor[5][6].

Causality in Cargo Design

The interaction between the SKL motif and PEX5 is highly specific and structurally demanding. PEX5 recognizes the SKL sequence via a series of tetratricopeptide repeats (TPRs) located in its C-terminal half[4][6]. Crystal structures reveal that two clusters of three TPRs form a deep binding cavity that almost completely surrounds the SKL peptide[6].

Critical Design Rules:

  • Absolute C-Terminal Positioning: The SKL motif must be located at the extreme C-terminus of the therapeutic cargo. The PEX5 TPR cavity specifically coordinates the negatively charged, free carboxylate group (-COO⁻) of the terminal Leucine[4][6]. Amidation of the C-terminus will abolish targeting.

  • Steric Accessibility (The Linker Requirement): Because the TPR domain acts as a "clamp" that engulfs the tripeptide, attaching SKL directly to a bulky folded protein or a rigid nanoparticle surface causes steric hindrance, preventing PEX5 engagement[4]. A flexible spacer—such as a Glutamine (Q) linker or a Polyethylene Glycol (PEG) chain—is required to ensure the SKL motif remains accessible[1][7].

PEX5_Pathway Cytosol Cytosol (Cargo Synthesis) Cargo Therapeutic Cargo + SKL (PTS1) Cytosol->Cargo Complex Cargo-SKL : PEX5 Complex Cargo->Complex SKL binds TPR PEX5 PEX5 Receptor (TPR Domain) PEX5->Complex Docking PEX13/PEX14 Docking Complex Complex->Docking Translocation Matrix Peroxisomal Matrix (Cargo Release) Docking->Matrix Cargo Release Recycling PEX5 Recycling (Ubiquitination) Docking->Recycling PEX5 Extraction Recycling->PEX5 Return to Cytosol

Fig 1. PEX5-mediated translocation pathway of SKL-tagged therapeutics into the peroxisome.

Therapeutic Landscape & Cargo Profiles

By leveraging the SKL motif, researchers have successfully delivered a variety of therapeutic and diagnostic payloads to peroxisomes. Table 1 summarizes validated SKL-mediated delivery systems.

Table 1: Quantitative & Qualitative Cargo Profiles for SKL-Mediated Delivery

Cargo TypeLinker / Spacer StrategyTarget Disease / ApplicationKey Outcome / MechanismRef
Catalase (Antioxidant) Direct recombinant fusion (with flexible upstream residues)Oxidative Stress / Single Enzyme DeficienciesRestored peroxisomal redox balance; neutralized H₂O₂.[1][6]
Fluorescent Nanodiamonds (FNDs) PEG chain / Amide bond couplingQuantum Sensing / Subcellular DiagnosticsEnabled light-free generation of radicals and nanoscale magnetic resonance measurements.[8]
EGFP (Reporter) Direct C-terminal fusionCancer / Subcellular trackingQuantified peroxisome proliferation and ATP homeostasis modulation.[3]
Caffeic Acid (Fluorescent Probe) Glutamine (Q) LinkerROS Imaging (O₂•– sensing)High spatial fidelity; avoided interference between identification and targeting groups.[7]

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They include built-in negative controls (scrambled peptides) and quantitative imaging metrics to definitively prove organelle-specific localization.

Protocol A: Synthesis of SKL-Functionalized Nanocarriers

This protocol details the conjugation of SKL to carboxylated polymeric nanoparticles or nanodiamonds using EDC/NHS chemistry[2][8].

Causality Check: We conjugate the N-terminus of the peptide to the nanoparticle, leaving the C-terminal Leucine completely free. A blocked C-terminus will fail to bind PEX5[4].

Reagents Required:

  • Carboxylated Nanocarriers (e.g., PLGA NPs or Nanodiamonds)

  • Targeting Peptide: NH2-PEG(2kDa)-Ser-Lys-Leu-COOH (SKL)

  • Control Peptide: NH2-PEG(2kDa)-Ser-Leu-Lys-COOH (SLK - Scrambled negative control)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • MES Buffer (pH 5.5) and PBS (pH 7.4)

Step-by-Step Methodology:

  • Activation: Disperse 5 mg of carboxylated nanocarriers in 1 mL of 0.1 M MES buffer (pH 5.5). Add 2 mg of EDC and 2 mg of NHS. Incubate at room temperature for 30 minutes under continuous stirring to form the active true NHS-ester.

  • Washing: Centrifuge the activated nanocarriers at 14,000 × g for 10 minutes to remove unreacted EDC/NHS. Resuspend the pellet in 1 mL of PBS (pH 7.4).

  • Conjugation: Add 1 mg of the NH2-PEG-SKL peptide (or the NH2-PEG-SLK control peptide for the validation batch) to the activated nanocarrier suspension.

  • Incubation: Stir the mixture overnight (12-16 hours) at 4°C to allow stable amide bond formation between the primary amine of the PEG linker and the NHS-ester.

  • Purification: Centrifuge at 14,000 × g for 10 minutes. Wash the pellet three times with PBS to remove unbound peptide. Store at 4°C.

Protocol B: In Vitro Validation of Peroxisomal Targeting

To validate successful endosomal escape and peroxisomal import, nanocarriers must be tracked via confocal microscopy and colocalized with an endogenous peroxisomal marker, such as PMP70 (Peroxisomal Membrane Protein 70)[3].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed HeLa or fibroblast cells in a 35 mm glass-bottom confocal dish at a density of 1 × 10⁵ cells/well. Incubate for 24 hours. Treat cells with 50 µg/mL of fluorescently labeled SKL-nanocarriers (and SLK-nanocarriers in a separate dish). Incubate for 12-24 hours to allow for cellular uptake and cytosolic delivery[1].

  • Fixation & Permeabilization: Wash cells 3x with cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA for 1 hour. Incubate with primary anti-PMP70 antibody (1:500 dilution) overnight at 4°C[3]. Wash 3x with PBS, then incubate with a secondary antibody conjugated to a distinct fluorophore (e.g., Alexa Fluor 647) for 1 hour at room temperature.

  • Self-Validation & Quantification: Image using a spinning-disk or laser scanning confocal microscope[5]. Calculate the Pearson's Correlation Coefficient (PCC) between the nanocarrier fluorescence channel and the PMP70 channel using ImageJ/Fiji.

    • Success Criterion: A PCC > 0.75 for the SKL-nanocarriers indicates successful peroxisomal targeting. The SLK-scrambled control must yield a PCC < 0.3, proving that localization is strictly PEX5-dependent and not an artifact of random accumulation.

Experimental_Workflow Step1 1. Cargo Engineering (Attach SKL via Linker) Step2 2. Nanoparticle Conjugation (e.g., NDs) Step1->Step2 Step3 3. Cellular Uptake (Endosomal Escape) Step2->Step3 Step4 4. Confocal Imaging (PMP70 Colocalization) Step3->Step4 Step5 5. Functional Assay (ROS Reduction/ATP) Step4->Step5

Fig 2. Experimental workflow for formulating and validating SKL-functionalized nanocarriers.

Troubleshooting & Optimization

  • Low Colocalization (PCC < 0.5): If the SKL cargo is trapped in the cytosol or endosomes, verify that the delivery vehicle possesses endosomal escape capabilities[1]. PEX5 is localized in the cytosol; therefore, the cargo must breach the endosomal membrane before it can engage the PTS1 pathway.

  • Loss of Targeting over Time: Ensure the SKL peptide is not being degraded by cytosolic peptidases. Utilizing a PEG spacer not only provides steric freedom but also enhances proteolytic stability[2][8].

  • Peroxisome Proliferation Artifacts: Be aware that certain drugs or high cellular stress can induce peroxisome proliferation (e.g., via PPAR activation) or alter ATP homeostasis, which may affect import kinetics[3]. Always run vehicle-only controls.

References

  • Drug delivery to peroxisomes: Employing unique trafficking... Ovid. Available at:[Link]

  • Cellular Redox Regulation and Fluorescence Imaging | Chemical Reviews. ACS. Available at:[Link]

  • Import mechanism of peroxisomal proteins with an N-terminal signal sequence. NIH/PMC. Available at:[Link]

  • Fluorescent Nanodiamonds for Quantum Sensing in Biology. ResearchGate. Available at: [Link]

  • Peroxisome targeting signal 1: Is it really a simple tripeptide? ResearchGate. Available at:[Link]

  • Controlling subcellular delivery to optimize therapeutic effect. NIH/PMC. Available at:[Link]

  • Peroxisomal targeting signal-1 recognition by the TPR domains of human PEX5. ResearchGate. Available at:[Link]

  • Organelle-Specific Drug Delivery Systems in the Treatment of Rare Mitochondrial and Peroxisomal Disorders. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Peroxisomal lipid metabolism inhibits Pimozide-induced cancer cell death by regulating ATP homeostasis. NIH/PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Seryl-Lysyl-Leucine (SKL) Dosage for Cell Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the seryl-lysyl-leucine (SKL) tripeptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this critical peptide in cell treatment experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

The SKL tripeptide is the prototypical Peroxisomal Targeting Signal 1 (PTS1).[1][2] It is recognized by the PEX5 receptor in the cytosol, which then mediates the import of cargo proteins into the peroxisomal matrix.[3][4][5] In a research context, SKL-containing peptides are not typically used as a "treatment" in a therapeutic sense, but as a powerful tool to competitively inhibit the import of endogenous PTS1-containing proteins, or to study the dynamics and machinery of peroxisomal protein translocation.[6][7] Achieving the correct "dosage" is therefore critical to elicit the desired biological effect without inducing off-target cytotoxicity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when designing experiments with the SKL peptide.

Q1: What is Seryl-Lysyl-Leucine (SKL) and what is its primary biological function?

A1: Seryl-lysyl-leucine (SKL) is a tripeptide that functions as the canonical C-terminal Peroxisomal Targeting Signal 1 (PTS1).[1][2] Most proteins destined for the peroxisome matrix have this short amino acid sequence at their C-terminus.[2] The cytosolic receptor PEX5 recognizes and binds to the SKL motif, facilitating the transport of the protein into the peroxisome.[3][4][5][8] In experiments, synthetic SKL peptides are often used to competitively block this pathway, allowing researchers to study the consequences of impaired peroxisomal import.[6][7]

Q2: What is a good starting concentration for treating my cells with an SKL peptide?

A2: There is no universal starting concentration, as the optimal dose is highly dependent on the cell type, cell density, and the specific experimental goal (e.g., degree of import inhibition). However, based on published in vitro binding and import inhibition studies, a reasonable starting point for a dose-response experiment is the low micromolar range. One study on castor bean glyoxysomal membranes found that a peptide containing the SKL motif bound to a low-affinity receptor site with a dissociation constant (Kd) of 8.5 µM.[9][10]

We recommend starting with a broad range of concentrations centered around this value.

ParameterRecommended RangeRationale
Initial Test Range 1 µM - 50 µMCovers the known dissociation constant and allows for the identification of both suboptimal and potentially toxic concentrations.
Follow-up Titration 5 µM - 25 µMA narrower range for fine-tuning the optimal concentration once the initial screen is complete.

Q3: How should I dissolve and store my SKL peptide to ensure its stability?

A3: Proper handling is critical for peptide integrity.

  • Dissolution: The SKL tripeptide is generally soluble in aqueous buffers like sterile phosphate-buffered saline (PBS) or cell culture medium. To prepare a concentrated stock solution (e.g., 1-10 mM), first, dissolve the lyophilized peptide in a small amount of sterile, nuclease-free water or PBS. Vortex gently and ensure it is fully dissolved before further dilution into your final working medium. Avoid using strong organic solvents unless peptide modifications necessitate it, and always run a solvent control.[11][12]

  • Storage: Lyophilized peptides are stable when stored at -20°C or -80°C, protected from light.[13][14] Once in solution, peptide stability decreases. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13][15] For working solutions diluted in complete cell culture medium (which contains proteases from serum), it is highly recommended to store them at -20°C and use them immediately after thawing.[15] Peptides in serum-containing media can degrade significantly within 24-48 hours at 4°C.[15]

Q4: How long should I treat my cells with the SKL peptide?

A4: Treatment duration depends on the biological question and the turnover rate of the peroxisomal proteins you are studying. Cellular uptake of peptides can be rapid, but the downstream effects may take longer to become apparent.

  • Short-Term (1-6 hours): Sufficient for observing direct inhibition of protein import for newly synthesized proteins.

  • Long-Term (12-48 hours): May be necessary to observe the functional consequences of reduced peroxisomal protein levels.

A time-course experiment is essential. We recommend testing several time points (e.g., 4, 8, 16, and 24 hours) in your initial optimization experiments.

Q5: How can I confirm that the SKL peptide is having the intended biological effect?

A5: You must validate that the peptide is competitively inhibiting peroxisomal import. A common method is to use immunofluorescence microscopy. Treat cells with your SKL peptide, then stain for an endogenous peroxisomal matrix protein (e.g., Catalase) that uses the PTS1 pathway. Effective inhibition will result in a shift from a punctate (peroxisomal) staining pattern to a more diffuse, cytosolic pattern. This confirms the peptide is active at the concentration used.

Part 2: In-Depth Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This guide addresses specific issues in a question-and-answer format.

Problem 1: I'm not seeing any effect on peroxisomal import, even at high concentrations.

  • Potential Cause A: Peptide Degradation. The peptide may have degraded due to improper storage or handling. Peptides, especially short ones, are susceptible to proteases present in serum-containing media and secreted by cells.[16][17][18]

    • Solution: Always use freshly thawed, single-use aliquots of your peptide stock.[15] When preparing working dilutions, add the peptide to the medium immediately before treating the cells. To confirm if degradation is the issue, you can run a control where you pre-incubate the peptide in complete medium for 24 hours at 37°C before adding it to the cells and compare the effect to a freshly prepared solution.

  • Potential Cause B: Inefficient Cellular Uptake. While many cells can take up small peptides, the efficiency can vary.

    • Solution: The use of cell-penetrating peptides (CPPs) conjugated to your SKL peptide can dramatically improve intracellular delivery.[][20][21] If you are not using a modified peptide, ensure your cells are healthy and not overly confluent, as this can affect uptake efficiency.

  • Potential Cause C: Incorrect Peptide Sequence or Purity. The synthesized peptide may have errors or significant contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can interfere with cellular assays.[13]

    • Solution: Always source peptides from a reputable supplier that provides a certificate of analysis with HPLC and mass spectrometry data to confirm purity and identity. If TFA is a concern, consider obtaining the peptide as an HCl or acetate salt.[13][22]

Problem 2: I'm observing significant cell death, even at low peptide concentrations.

  • Potential Cause A: Peptide Concentration is Too High. The dose required for a biological effect may be very close to the toxic dose for your specific cell line.

    • Solution: You must perform a cytotoxicity assay in parallel with your functional experiments. An MTT or LDH release assay will allow you to determine the concentration at which the peptide becomes toxic.[23][24][25] This allows you to define a therapeutic window for your experiments. Always aim to use the lowest effective concentration.

  • Potential Cause B: Solvent Toxicity. If you used a solvent like DMSO to dissolve a modified or less soluble version of the SKL peptide, the solvent itself could be the cause of toxicity.[26][27]

    • Solution: Always run a "vehicle control" where cells are treated with the same final concentration of the solvent used in your highest peptide dose.[12][28] General guidelines recommend keeping the final DMSO concentration below 0.5%, and for sensitive or primary cells, below 0.1%.[12][29] If solvent toxicity is an issue, you may need to prepare a more concentrated stock solution to reduce the volume added to your culture.[29]

Problem 3: My results are inconsistent from one experiment to the next.

  • Potential Cause A: Variability in Cell Culture Conditions. Differences in cell density, passage number, or overall cell health can significantly impact how cells respond to treatment.

    • Solution: Standardize your cell culture protocol. Always plate the same number of cells for each experiment and ensure they are in the exponential growth phase at the time of treatment. Use cells within a consistent, low passage number range.

  • Potential Cause B: Inconsistent Peptide Preparation. If the peptide is not fully solubilized or if aliquots are not consistent, the effective concentration will vary.

    • Solution: Ensure the peptide stock is completely dissolved before making aliquots. When diluting for your experiment, vortex the stock tube gently before pipetting. Use calibrated pipettes and a consistent procedure for every experiment.

Part 3: Visualizing Key Processes & Workflows

To better illustrate the concepts discussed, the following diagrams outline the SKL signaling pathway and a logical workflow for dosage optimization.

SKL_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Cargo Cargo Protein (with C-terminal SKL) Complex PEX5-Cargo Complex Cargo->Complex Binds PEX5 PEX5 Receptor PEX5->Complex Docking Docking Complex (PEX13/PEX14) Complex->Docking Docks SKL_Peptide Exogenous SKL Peptide SKL_Peptide->PEX5 Competitively Inhibits Binding Matrix Peroxisome Matrix Docking->Matrix Translocation Imported_Cargo Imported Cargo Optimization_Workflow start Start: Define Goal (e.g., 50% import inhibition) prep Prepare SKL Stock & Aliquots (-20°C) start->prep dose_range Experiment 1: Broad Dose-Response (e.g., 1-50 µM for 16h) prep->dose_range viability Parallel MTT/LDH Assay (Determine Cytotoxicity) prep->viability analyze Analyze Results (Immunofluorescence for import) dose_range->analyze viability->analyze decision Effective & Non-Toxic? analyze->decision decision->prep No (Adjust Range) fine_tune Experiment 2: Narrow Dose-Response (Refine optimal concentration) decision->fine_tune Yes time_course Experiment 3: Time-Course (e.g., 4, 8, 16, 24h) fine_tune->time_course end Optimized Protocol time_course->end

Caption: Workflow for systematic SKL dosage optimization.

Part 4: Key Experimental Protocols

Here are step-by-step methodologies for core experiments required for proper SKL dosage optimization.

Protocol 1: Preparation of SKL Peptide Stock Solution
  • Calculate: Determine the volume of sterile PBS or nuclease-free water required to dissolve the lyophilized SKL peptide to a desired stock concentration (e.g., 10 mM).

  • Reconstitute: Briefly centrifuge the vial to collect all powder at the bottom. Add the calculated volume of solvent to the vial.

  • Dissolve: Vortex gently for 10-20 seconds. Allow the vial to sit at room temperature for a few minutes, then vortex again. Ensure no visible particulates remain.

  • Aliquot: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid waste and prevent freeze-thaw cycles.

  • Store: Store the aliquots at -20°C (or -80°C for long-term storage) in a light-protected container.

Protocol 2: MTT Assay for Cell Viability

This protocol allows you to quantify the cytotoxic effects of your SKL peptide treatment. [30]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of your SKL peptide in complete culture medium. Include three control groups: untreated cells, vehicle control (medium with solvent, if used), and a positive control for cell death (e.g., a high concentration of DMSO or another known cytotoxic agent).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations and controls. Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • Add MTT Reagent: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. [30]Viable cells with active metabolism will convert the yellow MTT into a purple formazan product. [30]5. Solubilize Formazan: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple crystals.

  • Measure Absorbance: Read the absorbance on a microplate reader at a wavelength of ~570 nm. [30]7. Analyze: Calculate cell viability as a percentage relative to the untreated control cells. Plot percent viability against peptide concentration to determine the toxic threshold.

References

  • ResearchGate. (2025). How stable the peptides in cell culture medium and what is the optimal storage? Retrieved from ResearchGate. [Link]

  • Gautrot, J. E., et al. (2021). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. Biotechnology and Bioengineering, 118(11), 4443-4455. [Link]

  • Mohanty, A., et al. (2003). Identification of a Type 1 Peroxisomal Targeting Signal in a Viral Protein and Demonstration of Its Targeting to the Organelle. Journal of Virology, 77(14), 8103-8111. [Link]

  • Kragler, F., et al. (1998). Identification and analysis of the plant peroxisomal targeting signal 1 receptor NtPEX5. Proceedings of the National Academy of Sciences, 95(22), 13336-13341. [Link]

  • Wikipedia. PEX5. [Link]

  • Wikipedia. Peroxisomal targeting signal. [Link]

  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]

  • Stanley, W. A., et al. (2010). A Proteome-Wide Perspective on Peroxisome Targeting Signal 1(PTS1)-Pex5p Affinities. Journal of the American Chemical Society, 132(9), 3021-3032. [Link]

  • Rapp, M. G., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials Science, 9(12), 4349-4361. [Link]

  • Walton, P. A., et al. (1992). Transport of microinjected proteins into peroxisomes of mammalian cells: Inability of Zellweger cell lines to import proteins with the SKL tripeptide peroxisomal targeting signal. Molecular and Cellular Biology, 12(2), 531-541. [Link]

  • Wolins, N. E., & Donaldson, R. P. (1997). Binding of the peroxisomal targeting sequence SKL is specified by a low-affinity site in castor bean glyoxysomal membranes. A domain next to the SKL binds to a high-affinity site. Plant Physiology, 113(3), 943-949. [Link]

  • UniProt. PEX5 - Peroxisomal targeting signal 1 receptor - Homo sapiens (Human). [Link]

  • Wolins, N. E., & Donaldson, R. P. (1994). Specific binding of the peroxisomal protein targeting sequence to glyoxysomal membranes. Journal of Biological Chemistry, 269(2), 1149-1153. [Link]

  • Rapp, M. G., et al. (2021). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 7(8), 3890-3901. [Link]

  • Schliebs, W., et al. (1999). Interaction of Pex5p, the Type 1 Peroxisome Targeting Signal Receptor, with the Peroxisomal Membrane Proteins Pex14p and Pex13p. Journal of Biological Chemistry, 274(9), 5666-5673. [Link]

  • Miura, S., et al. (1992). Carboxyl-terminal consensus Ser-Lys-Leu-related tripeptide of peroxisomal proteins functions in vitro as a minimal peroxisome-targeting signal. Journal of Biological Chemistry, 267(20), 14405-14411. [Link]

  • Ast, J., et al. (2013). Dual targeting of peroxisomal proteins. Frontiers in Physiology, 4, 297. [Link]

  • Axion BioSystems. (2022). The best cell viability assays to measure adoptive cell therapy potency. [Link]

  • Peptides.co. Peptide Stability: How Long Do Peptides Last?[Link]

  • ResearchGate. (2019). Kinetics of Pex5 binding and peroxisome protein import. [Link]

  • Jo, H., et al. (2022). The Potential of Cell-Penetrating Peptides for mRNA Delivery to Cancer Cells. Pharmaceutics, 14(6), 1259. [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

  • Wolins, N. E., & Donaldson, R. P. (1997). Binding of the peroxisomal targeting sequence SKL is specified by a low-affinity site in castor bean glyoxysomal membranes. A domain next to the SKL binds to a high-affinity site. Plant Physiology, 113(3), 943-949. [Link]

  • Francisco, T., et al. (2014). A Cargo-centered Perspective on the PEX5 Receptor-mediated Peroxisomal Protein Import Pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(5), 891-899. [Link]

  • Hill, P. E., & Walton, P. A. (1995). Import of microinjected proteins bearing the SKL peroxisomal targeting sequence into the peroxisomes of a human fibroblast cell line: evidence that virtually all peroxisomes are import-competent. Journal of Cell Science, 108(4), 1469-1476. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Strategic Approaches to Optimizing Peptide ADME Properties. Bioorganic & Medicinal Chemistry, 26(10), 2700-2709. [Link]

  • Han, T. R., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Inhalation Toxicology, 24(9), 556-566. [Link]

  • GenScript. (2014). Avoiding peptide assay failure: hidden problems and solutions. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Derakhshankhah, H., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules, 25(12), 2779. [Link]

  • Encyclopedia. (2022). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. [Link]

  • Mullen, R. T., et al. (1997). Diverse amino acid residues function within the type 1 peroxisomal targeting signal of chloramphenicol acetyltransferase. Plant Molecular Biology, 33(5), 889-898. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Toxicology, 2(1), 1. [Link]

  • National Center for Biotechnology Information. Lys-Ser-Leu. PubChem Compound Summary for CID 145456769. [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?[Link]

  • Wiebel, F. J., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Plants, 10(11), 2329. [Link]

  • Reddit. (2024). Avoiding toxic DMSO concentrations in cell culture. [Link]

  • Barth, S., et al. (2016). Peroxisomal Import Reduces the Proapoptotic Activity of Deubiquitinating Enzyme USP2. PLOS ONE, 11(10), e0164985. [Link]

  • National Center for Biotechnology Information. Lysyl-Leucine. PubChem Compound Summary for CID 7016103. [Link]

  • Frontiers. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. [Link]

Sources

Troubleshooting inconsistent results in seryl-lysyl-leucine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for seryl-lysyl-leucine (Ser-Lys-Leu; SKL) experimentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bioactive tripeptide. Inconsistent results in peptide-based assays are a common challenge, often stemming from subtle issues in handling, storage, or experimental design. This resource provides in-depth, cause-and-effect troubleshooting advice to help you achieve reliable and reproducible outcomes.

Section 1: Foundational Principles of Peptide Stability

Before diving into specific troubleshooting scenarios, it's crucial to understand the factors governing the stability of seryl-lysyl-leucine. Peptides are susceptible to various degradation pathways that can lead to a partial or complete loss of biological activity.[1]

Key Factors Influencing SKL Stability:

  • pH and Hydrolysis: The stability of peptides is highly pH-dependent.[1][2] Deviations from the optimal pH range can accelerate the hydrolysis of peptide bonds, cleaving the tripeptide into its constituent amino acids.[2] For SKL, the side chains of serine (hydroxyl) and lysine (primary amine) can also be affected by pH, influencing conformation and solubility.

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis and oxidation.[3] Repeated freeze-thaw cycles are particularly damaging, as they can introduce ice crystal formation that disrupts peptide structure and promotes aggregation.[4][5]

  • Oxidation: While seryl-lysyl-leucine does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over long-term storage, especially in the presence of metal ions or exposure to light and air.[3][5]

  • Aggregation: This is a primary cause of inconsistent results. Peptide chains can self-associate through non-covalent interactions to form larger, often insoluble, aggregates.[6] The hydrophobic leucine residue in SKL can contribute to this phenomenon, particularly at high concentrations or near the peptide's isoelectric point (pI).[7]

Diagram: Core Factors Affecting Peptide Integrity

Peptide Seryl-Lysyl-Leucine (Active Monomer) Aggregated Aggregates/Fibrils (Inactive/Insoluble) Peptide->Aggregated Self-Association pH Suboptimal pH Degraded Degraded Fragments (Inactive) pH->Degraded Hydrolysis pH->Aggregated Affects Charge/Solubility Temp High Temperature Freeze-Thaw Cycles Temp->Degraded Accelerates Degradation Temp->Aggregated Promotes Aggregation Oxidation Oxidative Stress (Light, Air, Metal Ions) Oxidation->Degraded Chemical Modification Enzymes Proteolytic Enzymes (e.g., in serum) Enzymes->Degraded Cleavage

Caption: Key environmental and chemical factors leading to peptide degradation and aggregation.

Section 2: Troubleshooting Common Experimental Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during SKL experiments.

Q1: Why is my seryl-lysyl-leucine peptide showing little to no biological activity?

A lack of activity is one of the most frustrating outcomes. The issue can lie with the peptide itself or the assay system.

Potential Cause 1: Peptide Degradation Improper storage or handling may have degraded your peptide stock. As mentioned, peptides are sensitive to temperature and pH.[1][3] Long-term storage in solution, especially at 4°C or room temperature, can lead to significant degradation.

  • Solution:

    • Confirm Storage Conditions: Lyophilized SKL powder should be stored at -20°C or -80°C in a desiccator.[4][8]

    • Aliquot Stock Solutions: Once reconstituted, peptide solutions should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles.[5][9]

    • Perform a Quality Control Check: If degradation is suspected, the most definitive way to check the integrity of your peptide is by using reverse-phase high-performance liquid chromatography (RP-HPLC) and comparing the chromatogram to the certificate of analysis provided by the supplier.[10][11] A significant decrease in the main peak or the appearance of new peaks indicates degradation.

Potential Cause 2: Peptide Aggregation or Insolubility The peptide may be aggregated, masking its bioactive domains, or it may not have been fully solubilized, meaning the actual concentration in your assay is much lower than calculated.

  • Solution:

    • Review Reconstitution Protocol: Ensure the correct solvent was used. For SKL, which contains both charged (Lys) and polar (Ser) residues, sterile water or phosphate-buffered saline (PBS) should be effective.[9] If solubility is an issue, a small amount of DMSO may be used for the initial stock, but ensure the final DMSO concentration in your assay is non-toxic (typically <0.5%).[8][9]

    • Visual Inspection: After reconstitution, the solution should be perfectly clear. Any cloudiness or visible particulates indicates insolubility or aggregation.[12]

    • Aid Solubilization: If particulates are present, gentle warming (up to 40°C) or brief sonication can help break up aggregates and improve solubility.[12]

Potential Cause 3: Assay Conditions and Inactivity The peptide may be active, but the assay conditions are preventing you from observing its effect.

  • Solution:

    • Dose-Response and Time-Course: The concentration range or incubation time may be insufficient.[9] Perform a broad dose-response experiment and a time-course study to identify the optimal conditions.

    • Serum Interference: If using a cell-based assay with serum-containing media, proteases in the serum may be degrading the SKL peptide.[9] Consider testing the peptide in serum-free or low-serum media.

    • Positive Control: Always include a positive control (a compound known to produce the expected effect in your assay) to confirm that the assay system itself is working correctly.[9]

Diagram: Troubleshooting Workflow for No Biological Activity

Start Symptom: No Biological Activity Check_Peptide 1. Review Peptide Handling - Stored at -80°C? - Aliquoted? - Avoided freeze-thaw? Start->Check_Peptide Check_Solubility 2. Check Reconstitution - Solution clear? - Correct solvent used? Check_Peptide->Check_Solubility Handling OK Action_QC Perform Quality Control (e.g., RP-HPLC) Check_Peptide->Action_QC Handling Suspect Check_Assay 3. Evaluate Assay Setup - Positive control works? - Dose range sufficient? Check_Solubility->Check_Assay Solubility OK Action_Resolubilize Re-solubilize Peptide (Sonication/Warming) or Prepare Fresh Stock Check_Solubility->Action_Resolubilize Insoluble/Aggregated Action_OptimizeAssay Optimize Assay - Broader dose-response - Time-course study - Test in serum-free media Check_Assay->Action_OptimizeAssay Assay Suspect Outcome_Degraded Result: Peptide Degraded Order new peptide Action_QC->Outcome_Degraded Action_Resolubilize->Check_Assay Outcome_OK Result: Peptide OK Problem is likely in assay Action_OptimizeAssay->Outcome_OK

Caption: A step-by-step decision tree for diagnosing a lack of peptide bioactivity.

Q2: I'm seeing high variability and inconsistent results between experimental replicates. What's wrong?

High variability is often a sign of inconsistent preparation or application of the peptide.

SymptomMost Probable CauseRecommended Solution & Scientific Rationale
High Well-to-Well Variability Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting to prevent cells from settling.[9]
Incomplete Peptide Dissolution: If the peptide is not fully in solution, the effective concentration will vary between wells. Confirm complete dissolution visually and consider a brief centrifugation of the stock tube before taking an aliquot to pellet any micro-aggregates.[9]
"Edge Effects" in Microplates: Wells on the periphery of a 96-well plate are prone to evaporation, which concentrates media components and can affect cell growth and peptide activity. Fill outer wells with sterile PBS or media and do not use them for experimental samples.[9]
High Experiment-to-Experiment Variability Repeated Freeze-Thaw Cycles: Each cycle can degrade a portion of the peptide or induce aggregation. Always prepare single-use aliquots from a fresh stock solution and store them at -80°C.[5]
Inconsistent Stock Preparation: Variations in weighing, solvent volume, or mixing can lead to different stock concentrations between experiments. Use calibrated pipettes and a validated protocol for reconstitution every time.
Contaminants in Peptide: Residual trifluoroacetic acid (TFA) from synthesis or biological contaminants like endotoxins can affect cellular assays, leading to erratic results.[5] If using SKL in immune or cell proliferation assays, consider using TFA-removed or endotoxin-free peptide preparations.
Q3: My seryl-lysyl-leucine solution becomes cloudy or forms a precipitate over time. Why?

This is a clear indication of peptide aggregation or precipitation, which can be triggered by several factors.

  • Cause: The peptide concentration may be too high for the chosen buffer, or the buffer's pH may be too close to the peptide's isoelectric point (pI). At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and making aggregation more likely.

  • Solution:

    • Reduce Concentration: Try preparing a more dilute stock solution.

    • Adjust pH: Modify the pH of your buffer to be at least 1-2 units away from the peptide's pI.

    • Use Stabilizing Agents: In some cases, adding stabilizing agents like sugars or polyols can help prevent aggregation, though their compatibility with your specific assay must be verified.[1]

    • Buffer Choice: Certain buffer components can interact with peptides and reduce solubility. If you encounter issues, try dissolving the peptide in sterile, deionized water first before diluting it into your experimental buffer.[12]

Section 3: Protocols and Best Practices

Adhering to strict protocols for peptide handling is the best way to prevent inconsistent results.

Protocol 1: Reconstitution of Lyophilized Seryl-Lysyl-Leucine

This protocol ensures consistent and complete solubilization of the peptide.

  • Equilibration: Before opening, allow the vial of lyophilized SKL peptide to warm to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture onto the peptide powder, which can cause hydrolysis.

  • Solvent Selection: Based on the peptide's properties (containing Ser, Lys, Leu), start with a polar, aqueous solvent.

    • Primary Choice: Add the calculated volume of sterile, deionized water or PBS (pH 7.4) to the vial to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution for 30-60 seconds.

    • Visually inspect the solution against a dark background. It should be completely clear.

    • If cloudiness or particles persist, place the vial in a sonicator water bath for 5-10 minutes.[12]

  • Sterilization (Optional but Recommended): If the peptide will be used in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter to remove any potential bacterial contamination.[4]

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Label each aliquot clearly with the peptide name, concentration, and date.

    • Flash-freeze the aliquots and store them at -80°C. Do not use a "frost-free" freezer , as its temperature cycles can damage the peptide.

Protocol 2: Quality Control by RP-HPLC

This is an essential step for troubleshooting or for validating a new batch of peptide.

  • Sample Preparation: Prepare a sample of your SKL peptide at a concentration of 1 mg/mL in 0.1% TFA in water.

  • Column and Mobile Phases:

    • Column: A standard C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone).[13]

    • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 20-30 minutes.

  • Analysis:

    • Inject 10-20 µL of your sample.

    • Compare the resulting chromatogram to the supplier's Certificate of Analysis or a previously run standard of known good quality.

    • Interpretation: A single, sharp peak at the expected retention time indicates high purity. The presence of multiple peaks, a broadened main peak, or a significant reduction in the main peak area suggests degradation, aggregation, or contamination.

Table: Recommended Storage Conditions
Peptide FormTemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CYearsMust be kept in a sealed vial with a desiccant to prevent moisture absorption.[8]
Stock Solution in Water/Buffer -80°CMonthsMust be in single-use aliquots to prevent freeze-thaw cycles.[4][5]
Stock Solution in DMSO -20°C or -80°CMonths-YearDMSO freezes at a higher temperature; ensure it is fully thawed and mixed before use.
Working Dilutions 2-8°CHours-DaysPrepare fresh daily. Peptides are significantly less stable in dilute, aqueous solutions.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results in Antimicrobial Peptide Assays. Retrieved from Benchchem website.[10]

  • Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications.[1]

  • ChatSlide. (n.d.). Importance of Peptide Stability in Research.[3]

  • MedKoo Biosciences. (n.d.). Seryl-lysyl-leucine | CAS#130488-05-0.[8]

  • Encyclopedia MDPI. (2023, March 29). Instability of Peptide and Possible Causes of Degradation.[2]

  • Biomedical Research & Therapy. (n.d.). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone.[14]

  • PubMed. (2025, September 15). Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery.[15]

  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.[4]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[7]

  • PBRC GCF. (n.d.). Troubleshooting Protein Analysis Problems - 2100 Bioanalyzer.[16]

  • Proteintech Group. (n.d.). Tips and tricks for successful Mass spec experiments.[17]

  • PMC. (2019, January 18). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments.[13]

  • Immunomart. (n.d.). Seryl-lysyl-leucine.[18]

  • BOC Sciences. (n.d.). Common problems encountered in cell culture and their causes.[]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.[6]

  • Benchchem. (n.d.). troubleshooting poor cell viability in Q-Peptide experiments.[9]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.[5]

  • PubMed. (n.d.). Stability of human blood serum aminoacids after storage at different pH and temperature conditions.[20]

  • Benchchem. (n.d.). Glycyl-L-leucine aggregation and precipitation in stock solutions.[12]

  • Fujifilm Wako. (n.d.). Amino Acids Analysis (Analytical Standards and Standard Solutions).[21]

  • PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ.[22]

  • PMC. (n.d.). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases.[23]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.).[24]

  • Guidechem. (n.d.). seryl-lysyl-leucine 130488-05-0 wiki.[25]

  • NIH PubChem. (n.d.). Ser-Leu | C9H18N2O4 | CID 7015695.[26]

  • PubMed. (2018, November 30). Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation.[27]

  • NIH PubChem. (n.d.). Lys-Ser-Leu | C15H30N4O5 | CID 145456769.[28]

  • bioRxiv. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease.[29]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.[11]

Sources

Validation & Comparative

Validating the Biological Activity of Synthetic Seryl-Lysyl-Leucine (SKL): A Comparative Guide for Peroxisomal Targeting

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly advancing fields of synthetic biology and targeted drug delivery, directing recombinant proteins or therapeutic payloads to specific subcellular organelles is a critical challenge. The peroxisome is a highly dynamic organelle involved in lipid metabolism and reactive oxygen species detoxification. The canonical Peroxisomal Targeting Signal 1 (PTS1) is the C-terminal tripeptide Seryl-Lysyl-Leucine (Ser-Lys-Leu or SKL) [1].

This guide provides an objective, data-driven comparison of synthetic SKL against alternative targeting sequences. It outlines self-validating experimental workflows designed to rigorously quantify the biological activity, receptor binding affinity, and in vivo translocation efficiency of SKL-tagged molecules.

Mechanistic Grounding: The PEX5-PTS1 Axis

The biological activity of synthetic SKL is entirely dependent on its ability to bind the cytosolic receptor PEX5[2]. PEX5 recognizes the SKL sequence via its C-terminal tetratricopeptide repeat (TPR) domain[3]. Following cargo binding, the PEX5-PTS1 complex translocates to the peroxisomal membrane, where it docks with the PEX13/PEX14 complex to initiate matrix import[4].

Understanding this causality is essential for experimental design: an effective synthetic SKL must not only bind PEX5 with high affinity in the cytosol but also successfully release the cargo within the peroxisomal matrix before PEX5 is recycled[4].

G Cargo Cargo Protein + Synthetic SKL Complex Cargo-PEX5 Complex Cargo->Complex Binding (Kd ~2.7-35 nM) PEX5 PEX5 Receptor (TPR Domain) PEX5->Complex Docking Peroxisome Membrane (PEX13/PEX14 Docking) Complex->Docking Translocation Import Peroxisomal Matrix Import & Release Docking->Import Cargo Release Recycle PEX5 Recycling (Ubiquitination) Docking->Recycle Export Recycle->PEX5

Fig 1. PEX5-mediated peroxisomal import pathway of SKL-tagged cargo.

Comparative Performance Data

When engineering a peroxisomal delivery system, researchers must choose between the canonical SKL sequence, endogenous variants (such as AKL or SHL), or engineered mutants. Structural studies show that the sidechains of the PTS1 peptide fit into multiple binding pockets within the PEX5 TPR domain, dictating sequence specificity and thermodynamic stability[1][3].

The table below summarizes the quantitative binding and import metrics of synthetic SKL compared to alternative sequences.

Targeting SequenceReceptorBinding Affinity ( Kd​ )Import EfficiencyBiological Status
SKL (Ser-Lys-Leu) PEX52.7 nM – 35 nM[2][5]100% (Baseline)Canonical / Optimal
AKL (Ala-Lys-Leu) PEX5~15 nM – 20 nM~85%Endogenous Variant
SHL (Ser-His-Leu) PEX5~50 nM~60%Endogenous Variant
SEL (Ser-Glu-Leu) PEX5No detectable binding[2]0%Inactive Mutant

Data Synthesis: The Lysine (K) to Glutamic Acid (E) substitution in the SEL mutant completely abolishes PEX5 affinity, making it the ideal negative control for validating sequence-specific import[2].

Self-Validating Experimental Protocols

To verify the biological activity of synthetic SKL, researchers must employ orthogonal validation methods. The following protocols are designed as self-validating systems , ensuring that observed data is driven by true biological interactions rather than experimental artifacts.

Workflow Synthesis 1. Peptide Synthesis (Fmoc SPPS) Purification 2. HPLC Purification (>95% Purity) Synthesis->Purification InVitro 3. In Vitro Binding (Fluorescence Anisotropy) Purification->InVitro InVivo 4. Cellular Assay (Confocal Microscopy) InVitro->InVivo Validation 5. Data Validation (Kd & Co-localization) InVivo->Validation

Fig 2. Self-validating workflow for SKL biological activity assessment.

Protocol A: In Vitro Binding Kinetics via Fluorescence Anisotropy

Causality & Rationale: Surface-based binding assays (like SPR) can introduce steric hindrance, artificially lowering the apparent affinity of small peptides. Fluorescence anisotropy is a solution-phase assay that perfectly mimics the cytosolic environment, providing highly accurate thermodynamic binding constants ( Kd​ )[2][5]. Self-Validating Mechanism: A competitive displacement step is built into the protocol. If the fluorescent SKL is specifically bound to the PEX5 pocket, adding excess unlabeled SKL will displace it, returning the anisotropy signal to baseline.

Step-by-Step Methodology:

  • Preparation: Express and purify recombinant full-length human PEX5 (or its TPR domain) using a Ni-NTA affinity column, followed by size-exclusion chromatography to ensure monomeric purity.

  • Peptide Labeling: Synthesize the SKL peptide with an N-terminal fluorophore (e.g., Lissamine-Tyr-Gln-Ser-Lys-Leu-COO⁻)[2]. Ensure the C-terminus remains a free carboxylate, as it is strictly required for PEX5 recognition[3].

  • Titration: In a 96-well black microplate, maintain a constant concentration of the labeled SKL peptide (10 nM) in a physiological binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Measurement: Titrate recombinant PEX5 from 0 nM to 1000 nM. Measure parallel and perpendicular fluorescence intensities to calculate the anisotropy ( r ).

  • Validation (Displacement): To the well containing the saturated complex (e.g., 200 nM PEX5), add 10 µM of unlabeled synthetic SKL. A drop in anisotropy confirms specific, reversible binding.

  • Data Analysis: Fit the anisotropy curve to a single-site binding model to extract the Kd​ (expected range: 2.7–35 nM)[2][5].

Protocol B: In Vivo Peroxisomal Import Assay via Confocal Microscopy

Causality & Rationale: High PEX5 affinity in vitro does not guarantee successful membrane translocation in vivo, as the cargo must navigate the PEX13/PEX14 docking complex[4]. Cellular assays are mandatory to confirm full biological activity. Self-Validating Mechanism: This protocol utilizes a dual-control system. Co-transfection with a known peroxisomal marker (e.g., PMP34-RFP) ensures the observed puncta are true peroxisomes. Simultaneously, a parallel transfection using a GFP-SEL (Ser-Glu-Leu) mutant ensures that the import is strictly dependent on the intact PTS1 sequence[2].

Step-by-Step Methodology:

  • Plasmid Construction: Clone the sequence for your cargo protein (e.g., EGFP) fused at its extreme C-terminus to the synthetic SKL sequence. Create a second plasmid with the SEL mutant sequence as a negative control.

  • Cell Culture & Transfection: Seed HeLa or CHO cells in glass-bottom confocal dishes. Co-transfect the cells with the EGFP-SKL plasmid and a PMP34-RFP (peroxisomal membrane protein) plasmid using a liposomal transfection reagent.

  • Incubation: Incubate for 24–48 hours at 37°C to allow for protein expression and peroxisomal import.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Image the cells using a confocal laser scanning microscope.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to calculate the Pearson's correlation coefficient between the green (EGFP-SKL) and red (PMP34-RFP) channels.

    • Expected Result: The SKL construct should yield a Pearson's coefficient >0.8 (strong co-localization), while the SEL mutant should remain diffuse in the cytosol (coefficient <0.2).

References

  • Ghosh, D., & Berg, J. M. (2010). A Proteome-Wide Perspective on Peroxisome Targeting Signal 1(PTS1)-Pex5p Affinities. Journal of the American Chemical Society.
  • Harper, C. C., Berg, J. M., & Gould, S. J. (2003). PEX5 binds the PTS1 independently of Hsp70 and the peroxin PEX12. Journal of Biological Chemistry.
  • Gatto, G. J., Maynard, E. L., Guerrerio, A. L., Geisbrecht, B. V., Gould, S. J., & Berg, J. M. (2003). Correlating structure and affinity for PEX5:PTS1 complexes. Biochemistry.
  • Stanley, W. A., et al. (2006). Peroxisomal targeting signal-1 recognition by the TPR domains of human PEX5.
  • Francisco, T., et al. (2018). PEX5 translocation into and out of peroxisomes drives matrix protein import. PubMed Central (NIH).

Sources

Comparative Analysis of Seryl-lysyl-leucine (SKL) in Functional Assays: A Guide to Peptide-Mediated Biological Specificity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of cellular signaling, short peptide motifs serve as highly specific molecular addresses and switches. These sequences, often comprising just a few amino acid residues, can dictate a protein's subcellular localization, mediate protein-protein interactions, or trigger complex signaling cascades. The tripeptide Seryl-lysyl-leucine (SKL) is a canonical example of such a motif, acting as a primary signal for targeting proteins to peroxisomes.

This guide provides a comparative analysis of the SKL tripeptide against other peptide sequences in relevant functional assays. We will delve into the specific function of SKL as a Peroxisome Targeting Signal 1 (PTS1), compare its efficacy against other PTS1 variants, and contrast its role with that of another well-known tripeptide, Arginyl-glycyl-aspartic acid (RGD), which mediates cell adhesion. This comparative approach underscores the profound impact of sequence specificity on biological function.

Part 1: The Role of Seryl-lysyl-leucine (SKL) as a Peroxisome Targeting Signal 1 (PTS1)

The SKL motif, and its variants, constitute the C-terminal PTS1 that is essential for the import of a vast number of proteins into the peroxisomal matrix. This process is fundamental for various metabolic pathways, including fatty acid β-oxidation and the detoxification of reactive oxygen species.

The mechanism of PTS1-mediated import is a well-orchestrated process. The SKL motif at the C-terminus of a cargo protein is recognized in the cytosol by the soluble receptor PEX5. The resulting PEX5-cargo complex then docks at the peroxisomal membrane via an interaction with PEX14. Following translocation into the peroxisomal matrix, the cargo is released, and PEX5 is recycled back to the cytosol for subsequent rounds of import.

Visualizing the PTS1 Import Pathway

The following diagram illustrates the key steps in the SKL-mediated peroxisomal import pathway.

PTS1_Import_Pathway cluster_cytosol Cytosol cluster_matrix Peroxisomal Matrix Cargo Cargo Protein-SKL Complex_C PEX5-Cargo Complex Cargo->Complex_C Recognition PEX5_C PEX5 (Receptor) PEX5_C->Complex_C PEX14 PEX14 (Docking) Complex_C->PEX14 Docking Cargo_M Cargo Protein Complex_C->Cargo_M Translocation PEX5_M PEX5 Complex_C->PEX5_M Translocation Translocon Import Machinery (PEX13, PEX14, etc.) PEX14->Translocon PEX5_M->PEX5_C Recycling

Caption: Workflow of PTS1-mediated protein import into the peroxisome.

Experimental Protocol: In Vitro Peroxisomal Import Assay

This assay quantitatively measures the import of an SKL-tagged protein into isolated peroxisomes.

1. Preparation of Reagents:

  • Cargo Protein: A recombinant protein (e.g., Green Fluorescent Protein, GFP) tagged with a C-terminal SKL sequence (GFP-SKL).
  • Control Protein: The same recombinant protein without the SKL tag (GFP).
  • Isolated Peroxisomes: Peroxisomes isolated from rat liver or cultured cells by differential centrifugation followed by density gradient centrifugation.
  • Import Buffer: Typically contains 250 mM sucrose, 20 mM MOPS-KOH (pH 7.2), 1 mM DTT, 5 mM Mg-ATP, and an ATP-regenerating system (e.g., creatine kinase and phosphocreatine).

2. Import Reaction:

  • In a microcentrifuge tube, combine isolated peroxisomes (e.g., 50 µg of protein) with the import buffer.
  • Add the GFP-SKL cargo protein to a final concentration of 1-5 µM. In a separate tube, set up a control reaction with GFP.
  • Incubate the reaction mixture at 26°C for 30-60 minutes to allow for protein import.

3. Post-Import Treatment:

  • To remove any protein that has bound to the outside of the peroxisomes but has not been imported, treat the samples with a protease (e.g., trypsin) for 15 minutes on ice. Imported proteins are protected from digestion.
  • Inactivate the protease by adding a protease inhibitor (e.g., soybean trypsin inhibitor).

4. Analysis:

  • Re-isolate the peroxisomes by centrifugation.
  • Lyse the peroxisomes and analyze the protein content by SDS-PAGE and Western blotting using an anti-GFP antibody.
  • The presence of a protected GFP-SKL band in the protease-treated sample indicates successful import. The intensity of this band can be quantified using densitometry to compare import efficiency.

Part 2: Comparative Analysis of PTS1 Tripeptide Variants

While SKL is considered the canonical PTS1 signal, other tripeptide sequences can also target proteins to peroxisomes, albeit with varying efficiencies. The general consensus sequence for PTS1 is (S/A/C)-(K/R/H)-(L/M). The efficiency of recognition by PEX5 and subsequent import is highly dependent on the specific amino acids at these three positions.

Quantitative Comparison of PTS1 Variants

The relative import efficiencies of different PTS1 variants can be compared using in vivo or in vitro assays. The data below is a representative summary compiled from studies that often use reporter proteins to quantify import.

PTS1 VariantRelative Import Efficiency (%)Key Observations
SKL 100The canonical and most efficient signal in many systems.
SRL ~80-90Serine to Arginine substitution is well-tolerated.
AKL ~70-85Alanine is a common and effective substitute for Serine.
SLL ~50-60Leucine at the -2 position reduces efficiency compared to Lysine.
DKL < 10An acidic residue (Aspartic acid) at the -3 position is not recognized.

Note: These values are illustrative and can vary depending on the experimental system and the protein context.

The structural basis for these differences lies in the binding pocket of the PEX5 receptor. The pocket has specific subsites that accommodate the C-terminal tripeptide, with strong preferences for a small amino acid at the -3 position, a basic amino acid at the -2 position, and a large, hydrophobic amino acid at the -1 position.

Part 3: A Contrasting Functional Case: SKL vs. RGD in Cell Adhesion

To highlight the specificity of the SKL motif, we will now compare it to the Arginyl-glycyl-aspartic acid (RGD) tripeptide. The RGD sequence is arguably the most well-characterized short peptide motif involved in cell adhesion. It is found in many extracellular matrix (ECM) proteins, such as fibronectin and vitronectin.

The RGD motif functions by binding to integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. This binding triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival.

Visualizing the RGD-Integrin Signaling Pathway

The diagram below outlines the fundamental interaction of an RGD-containing ligand with an integrin receptor, leading to focal adhesion formation.

RGD_Integrin_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytosol Cytosol Fibronectin Fibronectin (with RGD) Integrin Integrin Receptor (αβ heterodimer) Fibronectin->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization Signaling Downstream Signaling (e.g., MAPK, PI3K) FAK->Signaling Signal Transduction

Caption: RGD-mediated integrin signaling and focal adhesion assembly.

Functional Assay Data: SKL vs. RGD in a Cell Adhesion Assay

A standard cell adhesion assay would involve coating a surface with a peptide or protein and measuring the number of cells that adhere to that surface after a specific incubation period.

Coated PeptideRelative Cell Adhesion (%)Mechanism of Action
RGD 100Binds to cell surface integrins, promoting cell attachment.
SKL < 5Does not interact with cell surface receptors; primarily an intracellular targeting signal.
RAD (Control)< 5A single amino acid substitution (G to A) abrogates integrin binding.
Fibronectin 100+Positive control; a natural ECM protein containing the RGD motif.

This data clearly demonstrates that SKL does not promote cell adhesion, a function exquisitely specific to the RGD sequence and its interaction with integrins.

Experimental Protocol: Cell Adhesion Assay

1. Plate Coating:

  • Coat wells of a 96-well plate with solutions of the peptides (e.g., 10 µg/mL of RGD, SKL, and RAD peptides) or protein (e.g., fibronectin) overnight at 4°C.
  • Wash the wells with sterile Phosphate-Buffered Saline (PBS) to remove any unbound peptide/protein.
  • Block any remaining non-specific binding sites on the plastic with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

2. Cell Plating:

  • Harvest cells (e.g., fibroblasts, which express integrins that recognize RGD) and resuspend them in a serum-free medium.
  • Add a defined number of cells (e.g., 5 x 10^4 cells) to each coated well.
  • Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell adhesion.

3. Washing and Staining:

  • Gently wash the wells with PBS to remove any non-adherent cells.
  • Fix the remaining adherent cells with a solution like 4% paraformaldehyde.
  • Stain the fixed cells with a dye such as Crystal Violet, which stains the cell nucleus and cytoplasm.

4. Quantification:

  • After washing away excess stain, solubilize the dye from the stained cells using a solvent (e.g., 10% acetic acid).
  • Measure the absorbance of the solubilized dye in a plate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of adherent cells.

Conclusion

The comparative analysis of Seryl-lysyl-leucine and Arginyl-glycyl-aspartic acid provides a compelling illustration of the principle of sequence-function specificity in peptide motifs. SKL is a highly specific intracellular address label, directing proteins to the peroxisome via the PEX5 receptor. Its function is entirely distinct from that of RGD, an extracellular signal that mediates cell adhesion through integrin binding.

For researchers and drug development professionals, this distinction is critical. The biological outcome of a peptide-based therapeutic is not merely a matter of its presence, but of its precise sequence, which dictates its molecular target and subsequent functional response. Understanding this specificity is paramount for the rational design of new drugs and for the accurate interpretation of functional assay data.

References

  • Title: The PEX5 receptor binds the C-terminal tripeptide of PTS1-containing proteins with dynamically different modes Source: Nature Communications URL: [Link]

  • Title: Peroxisomal Protein Import and Peroxisome Biogenesis Source: Traffic URL: [Link]

  • Title: PEX5, the shuttling import receptor for the peroxisomal targeting signal 1 Source: Biochimica et Biophysica Acta (BBA) - Molecular Cell Research URL: [Link]

  • Title: The Peroxisomal Targeting Signal 1 in Human Proteins Source: Traffic URL: [Link]

A Guide to Ensuring Reproducibility in Seryl-Lysyl-Leucine (SKL) Mediated Peroxisomal Targeting Experiments

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of experimental approaches centered on the seryl-lysyl-leucine (SKL) tripeptide, the canonical Peroxisomal Targeting Signal 1 (PTS1). As a Senior Application Scientist, my goal is to equip you with not only robust protocols but also the underlying scientific principles to enhance the reproducibility and reliability of your experimental outcomes. We will delve into the synthesis and quality control of SKL peptides, detail methodologies for assessing peroxisomal import, compare SKL to its functional variants, and address common pitfalls that can compromise experimental integrity.

The Central Role of SKL in Peroxisomal Import

The seryl-lysyl-leucine (SKL) motif, located at the carboxy-terminus of many peroxisomal matrix proteins, is the prototypical signal for import into the peroxisome.[1] This process is initiated by the recognition of the PTS1 signal by the cytosolic receptor PEX5.[1] The cargo-loaded PEX5 then docks at the peroxisomal membrane and facilitates the translocation of the cargo protein into the peroxisomal matrix.[2][3] Understanding and experimentally manipulating this pathway is crucial for research into peroxisome biogenesis, metabolic disorders, and the development of novel therapeutic strategies.

Part 1: Ensuring the Integrity of Your Key Reagent: The SKL Peptide

The reproducibility of any experiment begins with the quality of its reagents. For in vitro competition assays or direct microinjection studies, a well-characterized synthetic SKL-containing peptide is paramount.

Synthesis of Seryl-Lysyl-Leucine (SKL) Peptide

The most common and reliable method for synthesizing short peptides like SKL is Fmoc-based solid-phase peptide synthesis (SPPS) .[4][5] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.

Experimental Protocol: Fmoc-SPPS of SKL

  • Resin Preparation:

    • Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid, Leucine (Leu). If starting with an unloaded resin, the first amino acid (Fmoc-Leu-OH) needs to be loaded.

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour to ensure all reactive sites are accessible.[4]

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid.[4] This exposes the free amine for the next coupling step.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, where Boc is the tert-butyloxycarbonyl protecting group for the lysine side chain) using a coupling reagent. A common and efficient choice is a mixture of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and an additive like ethyl cyanohydroxyiminoacetate (Oxyma).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The reaction time can vary but is typically 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test like the Kaiser (ninhydrin) test, which detects free primary amines.[6]

  • Repeat Deprotection and Coupling:

    • Repeat the Fmoc-deprotection and coupling steps for the final amino acid, Fmoc-Ser(tBu)-OH (where tBu is the tert-butyl protecting group for the serine hydroxyl group).

  • Cleavage and Deprotection:

    • Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc and tBu). This is typically achieved by treating the resin with a "cleavage cocktail" containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail for this peptide would be TFA/triisopropylsilane/water (95:2.5:2.5).[5]

    • Precipitate the cleaved peptide in cold diethyl ether and collect the solid peptide by centrifugation.

Fmoc-SPPS_Workflow Resin Leucine-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ser(tBu)-OH Deprotection2->Coupling2 Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling2->Cleavage Crude_SKL Crude SKL Peptide Cleavage->Crude_SKL

Fmoc Solid-Phase Peptide Synthesis Workflow for SKL.

Purification and Characterization: A Necessity for Reproducibility

The crude synthetic peptide will contain impurities such as truncated or deletion sequences. Therefore, purification and characterization are non-negotiable steps.

Experimental Protocol: RP-HPLC Purification of SKL

  • Sample Preparation: Dissolve the crude SKL peptide in the initial mobile phase (e.g., 0.1% TFA in water).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a standard choice.[7]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: For a small, hydrophilic peptide like SKL, a shallow gradient is recommended to achieve good separation. A starting point could be a linear gradient of 0-20% B over 30 minutes.[8]

    • Detection: Monitor the elution at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present).[7]

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of these fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.[9]

Experimental Protocol: MALDI-TOF Mass Spectrometry of SKL

  • Sample Preparation: Mix the purified peptide solution with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA).[10]

  • Analysis: Spot the mixture onto the MALDI target plate and allow it to co-crystallize. Analyze the sample in a MALDI-TOF mass spectrometer in positive ion mode.[11]

  • Data Interpretation: The resulting spectrum should show a major peak corresponding to the calculated monoisotopic mass of the protonated SKL tripeptide (C₁₅H₃₁N₄O₅⁺, expected m/z ≈ 347.23).[12][13]

Parameter Expected Value for SKL Significance
Purity (RP-HPLC) >95%Ensures that observed effects are due to the SKL peptide and not impurities.
Molecular Weight (MS) Observed m/z ≈ 347.23Confirms the identity of the synthesized peptide.

Commercial Peptide Quality: When purchasing synthetic peptides, insist on a certificate of analysis that includes both HPLC and mass spectrometry data to verify purity and identity.[14][15][16]

Part 2: In Vitro and In Vivo Assays for Peroxisomal Import

A variety of assays can be employed to study SKL-mediated peroxisomal import. The choice of assay will depend on the specific research question.

In Vitro Peroxisomal Import Assay

This assay reconstitutes the import process using semi-permeabilized cells, a source of cytosol, and a reporter protein or peptide.[11][17]

Experimental Protocol: In Vitro Import Assay

  • Cell Preparation: Grow cells to confluency and semi-permeabilize them with a mild detergent like digitonin. This allows the entry of macromolecules while keeping the organelles intact.

  • Import Reaction: Incubate the semi-permeabilized cells with a reporter protein fused to a C-terminal SKL tag (e.g., GFP-SKL), an ATP-regenerating system, and a cytosolic extract (which provides PEX5 and other necessary factors).

  • Competition Assay: To demonstrate the specificity of the import, a parallel reaction can be set up with an excess of a synthetic SKL-containing peptide. This should competitively inhibit the import of the reporter protein.

  • Detection and Quantification: The import of the reporter protein can be visualized by fluorescence microscopy or quantified by biochemical methods like ELISA or western blotting of the organelle-enriched fraction.[17]

In_Vitro_Import_Assay cluster_0 Cytosol cluster_1 Peroxisome PEX5 PEX5 GFP_SKL GFP-SKL PEX5->GFP_SKL Binding Docking_Complex Docking Complex GFP_SKL->Docking_Complex Docking Import Imported GFP-SKL Docking_Complex->Import Translocation

Schematic of the in vitro peroxisomal import assay.

In Vivo Peroxisomal Targeting Using Fluorescent Reporters

This is a widely used method to visualize peroxisomal import in living or fixed cells.

Experimental Protocol: Immunofluorescence for SKL-tagged Proteins

  • Cell Culture and Transfection: Culture cells on coverslips and transfect them with a plasmid encoding a fluorescent protein (e.g., GFP) fused with a C-terminal SKL tag.

  • Fixation and Permeabilization: Fix the cells with a cross-linking fixative like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular structures.[5][18][19] The choice and duration of these steps may need to be optimized for different cell types and antibodies.[20]

  • Immunostaining:

    • Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).

    • Incubate with a primary antibody against a peroxisomal marker protein (e.g., PMP70 or catalase).

    • Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

  • Microscopy: Mount the coverslips and visualize the localization of the GFP-SKL fusion protein and the peroxisomal marker using a fluorescence or confocal microscope. Co-localization of the green (GFP-SKL) and red (peroxisomal marker) signals will appear as yellow in the merged image, indicating successful import.

Troubleshooting Common Issues in Peroxisomal Import Assays:

Problem Potential Cause Troubleshooting Steps
No or low import of SKL-tagged protein - Non-functional SKL tag (e.g., not at the extreme C-terminus)- Fusion protein misfolding, masking the SKL tag- Inactive cytosolic extract (in vitro assay)- Suboptimal fixation/permeabilization (immunofluorescence)- Verify the construct sequence.- Try a different linker between the protein and the SKL tag.- Prepare fresh cytosolic extract.- Optimize fixation and permeabilization conditions.
Cytosolic aggregation of the reporter protein - Overexpression of the fusion protein- Inherent aggregation propensity of the protein of interest- Use a weaker promoter or reduce the amount of transfected DNA.- Test different fusion partners for the SKL tag.
High background fluorescence - Non-specific antibody binding- Autofluorescence of cells- Optimize blocking conditions and antibody concentrations.- Use appropriate controls (e.g., secondary antibody only).- Consider using fluorophores with longer emission wavelengths to minimize autofluorescence.[20]

Part 3: Comparison with SKL Alternatives

While SKL is the prototypical PTS1, several other tripeptide sequences can also mediate peroxisomal import, albeit with varying efficiencies. Understanding these differences is crucial for designing experiments and interpreting results.

The consensus sequence for PTS1 is generally considered to be (S/A/C)-(K/R/H)-(L/M).[21] The efficiency of import is influenced by the specific amino acids at each of the three positions.

PTS1 Variant Relative Import Efficiency/Binding Affinity Key Considerations
SKL High (Prototypical)The most commonly used and generally most efficient PTS1 signal.
AKL HighOften used as a functional alternative to SKL.
CKL HighAnother functional variant with high import efficiency.
SRL Moderate to HighArginine is a conserved substitution for lysine at the -2 position.
ANL Low/InefficientAlanine at the -2 position significantly reduces binding affinity and import efficiency.[18]
SKM ModerateMethionine can substitute for leucine at the -1 position, but generally with lower efficiency.

Data from PEX5 Binding Affinity Studies:

Fluorescence-based binding assays have been used to quantify the dissociation constants (Kd) of various PTS1-containing peptides with the TPR domain of human PEX5.[13][22]

Peptide Sequence Dissociation Constant (Kd) Reference
YQSKL ~200 nM[18][21]
RHYLKPLQSKL ~1.4 nM[18][21]
YKGGKSKL ~10 nM[18][21]
YQANL ~3600 nM[18]

These data highlight that while the C-terminal tripeptide is the core signal, upstream amino acids can significantly modulate the binding affinity to PEX5 and, consequently, the import efficiency.[18] For instance, a leucine at the -5 position or a lysine at the -4 position can dramatically increase the binding affinity.[18][21]

Choosing the Right PTS1 Variant:

  • For robust and efficient peroxisomal targeting, SKL , AKL , or CKL are the recommended choices.

  • To study the effects of reduced import efficiency, weaker signals like ANL or SKM can be employed.

  • When designing fusion proteins, it is important to consider that the amino acids immediately upstream of the PTS1 can influence targeting efficiency.

Conclusion

The reproducibility of experiments involving seryl-lysyl-leucine is contingent on a multi-faceted approach that begins with the rigorous synthesis and quality control of the peptide itself and extends to the careful execution and interpretation of in vitro and in vivo assays. By understanding the underlying principles of the PEX5-mediated import pathway, being aware of the functional hierarchy of PTS1 variants, and anticipating common experimental pitfalls, researchers can significantly enhance the reliability and impact of their findings. This guide provides a framework for achieving that goal, emphasizing that true scientific integrity lies in the meticulous validation of every step of the experimental process.

References

  • Genes to Cells. (2013). System to quantify the import of peroxisomal matrix proteins by fluorescence intensity.
  • Polypeptide. (1994).
  • PubMed. (2001). Quantitative analysis of peroxisomal protein import in vitro.
  • BioPharm International. (2026). Quality Considerations for Peptide Manufacturing Processes.
  • PMC. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Polypeptide. (2024). Quality Control and Assurance in GMP Peptide Production.
  • Oxford Academic. (2024). Automated, image-based quantification of peroxisome characteristics with perox-per-cell.
  • US Pharmacopeia (USP). (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics.
  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines.
  • Bio-protocol. (2025). Peptide Synthesis.
  • Benchchem. (2025).
  • Journal of Biomolecular Techniques. (2021).
  • FluoroFinder. (2023).
  • PMC. (n.d.).
  • Nowick Laboratory. (2020).
  • Novus Biologicals. (n.d.). Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF).
  • Mtoz Biolabs. (n.d.).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Phenomenex. (2025).
  • ResearchGate. (2025). Correlating Structure and Affinity for PEX5:PTS1 Complexes.
  • PMC. (2016). MALDI-TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins.
  • LCGC International. (2022).
  • PMC. (2022).
  • Benchchem. (2025).
  • C&EN. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • ResearchGate. (n.d.). Sketch of the peroxisomal protein import process. (Right) peroxisome...
  • ResearchGate. (2025). Characterization of Synthetic Peptides by Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • Bio-Rad Antibodies. (n.d.).
  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • University of Georgia. (2016). MALDI-TOF/TOF mass spectrometry.
  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
  • Shimadzu. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer.
  • ACS Publications. (2007). Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range.
  • Chemistry LibreTexts. (2019). MALDI-TOF.
  • ResearchGate. (n.d.). Deficiency in peroxisomal protein import and growth are caused by the...
  • PubMed. (2010).
  • PMC. (2025). Import mechanism of peroxisomal proteins with an N-terminal signal sequence.
  • Image Analyst Software. (n.d.).
  • Federation of European Biochemical Societies. (n.d.).
  • Fungal Genetics Reports. (2025). Visualization of peroxisomes via SKL-tagged DsRed protein in Sordaria macrospora.
  • White Rose eTheses Online. (n.d.). Understanding and Exploiting Peroxisomal Import Mechanisms.
  • Agilent. (n.d.). Trends in Cell-based Assays.
  • eScholarship.org. (2024). Automated, image-based quantification of peroxisome characteristics with perox-per-cell.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Seryl-Lysyl-Leucine (SKL) vs. Seryl-Arginyl-Leucine (SRL)

Executive Summary

The precise subcellular targeting of enzymes is a cornerstone of organelle biogenesis and synthetic biology. For peroxisomal matrix proteins, this targeting is predominantly mediated by the Peroxisomal Targeting Signal type 1 (PTS1), a C-terminal tripeptide recognized by the cytosolic receptor PEX5[1].

This guide provides an in-depth, head-to-head comparison of the canonical PTS1 tripeptide Seryl-Lysyl-Leucine (SKL) and its most prominent biological variant, Seryl-Arginyl-Leucine (SRL) . While both sequences facilitate PEX5-mediated import, their thermodynamic binding profiles, structural interactions within the PEX5 tetratricopeptide repeat (TPR) domain, and applications in recombinant protein engineering differ significantly. This guide is designed for researchers and drug development professionals engineering targeted therapeutics, biosensors, or metabolic pathways.

Mechanistic Basis of PEX5 Recognition

The interaction between the PTS1 motif and PEX5 is governed by the receptor's C-terminal TPR domain, which forms a ring-like structure that clamps around the tripeptide[2].

  • SKL (Seryl-Lysyl-Leucine): As the quintessential consensus sequence, SKL exhibits optimal steric and electrostatic complementarity with the PEX5 binding pocket. The lysine at the -2 position forms a highly stable hydrogen-bond network with invariant asparagine residues within the TPR cavity[2].

  • SRL (Seryl-Arginyl-Leucine): Found natively in highly abundant peroxisomal enzymes like catalase and hidden in translational readthrough products like LDHB[3], SRL substitutes lysine with arginine. While arginine is also positively charged, its bulkier guanidinium group alters the binding geometry. This results in a slightly lower intrinsic affinity, meaning SRL often relies more heavily on upstream amino acid residues or protein oligomerization to achieve efficient import kinetics[4].

G Cargo Cargo Protein (SKL / SRL) Complex PEX5-Cargo Complex Cargo->Complex Recognition PEX5 PEX5 Receptor (TPR Domain) PEX5->Complex Docking PEX13/14 Docking Complex (Peroxisomal Membrane) Complex->Docking Translocation Matrix Peroxisomal Matrix (Cargo Release) Docking->Matrix Import Recycling PEX5 Recycling (Ubiquitination) Matrix->Recycling Receptor Release Recycling->PEX5 ATP-dependent

Figure 1: Mechanistic pathway of PEX5-mediated peroxisomal matrix protein import via PTS1 recognition.

Thermodynamic & Kinetic Profiling

To objectively compare the performance of these targeting signals, we must look at their thermodynamic binding parameters. The functionality of a PTS1 sequence is largely determined by a binding energy threshold; mutations that disrupt this threshold prevent in vivo targeting[5].

Table 1: Thermodynamic Binding Parameters of PTS1 Variants to Human PEX5 (TPR Domain)

PTS1 Sequence (Context)Dissociation Constant ( Kd​ )Relative Affinity ( ΔΔG )Biological ExampleImport Efficiency
-YQSKL (Canonical)~35 nM0.0 kcal/mol (Baseline)Luciferase, Urate OxidaseExtremely High
-YQAKL (Variant)~70 nM+0.4 kcal/molVarious Matrix ProteinsHigh
-YQSRL (Variant)~150 - 250 nM+0.8 to +1.1 kcal/molCatalase, LDHB (Readthrough)Moderate (Context-dependent)

Data synthesized from fluorescence anisotropy assays utilizing recombinant full-length and TPR-fragment PEX5[1],[2].

Causality Insight: Why does SKL outperform SRL in isolated peptide assays? The PEX5 TPR domain is a rigid, pre-formed pocket. The energetic penalty ( ΔΔG ) observed for SRL is due to the entropic cost of accommodating the larger arginine side chain, which forces subtle conformational shifts in the receptor that are not required when the perfectly sized lysine (SKL) docks[2].

Self-Validating Experimental Protocols

To verify the efficacy of SKL vs. SRL for your specific cargo protein, two orthogonal validation systems must be employed: an in vitro thermodynamic assay and an in vivo localization assay.

Protocol A: Fluorescence Anisotropy-Based Binding Assay

This protocol establishes the intrinsic Kd​ of your engineered PTS1 sequence. Why Anisotropy? A small, fluorescently labeled PTS1 peptide tumbles rapidly in solution, yielding low polarization. Upon binding to the massive PEX5 protein, tumbling slows dramatically, increasing anisotropy. This allows for real-time, solution-phase equilibrium measurements without wash steps that could disrupt low-affinity complexes[1],[5].

  • Peptide Synthesis: Synthesize pentapeptides (e.g., YQSKL and YQSRL) conjugated at the N-terminus to a fluorophore (e.g., Lissamine or FITC).

  • Receptor Purification: Express and purify the recombinant human PEX5 TPR domain (residues 315-639) using an E. coli expression system and Ni-NTA affinity chromatography.

  • Titration Setup: In a multi-well plate, maintain a constant concentration of the fluorescent peptide (e.g., 10 nM) in binding buffer (50 mM Tris, pH 7.5, 150 mM NaCl).

  • Serial Dilution: Add increasing concentrations of purified PEX5 (from 1 nM to 5 μM).

  • Measurement: Incubate for 30 minutes at 25°C to reach equilibrium. Measure fluorescence anisotropy using a microplate reader (e.g., excitation 570 nm, emission 590 nm for Lissamine).

  • Data Analysis: Plot anisotropy vs. PEX5 concentration and fit to a single-site binding isotherm to extract the Kd​ [2].

Workflow Step1 1. Peptide Synthesis (Fluorophore-YQ-SKL/SRL) Step3 3. Titration Series (Constant Peptide + Variable PEX5) Step1->Step3 Step2 2. PEX5-TPR Expression (Recombinant Purification) Step2->Step3 Step4 4. Fluorescence Anisotropy (Measure Polarization) Step3->Step4 Step5 5. Non-linear Regression (Calculate Kd & ΔG) Step4->Step5

Figure 2: Fluorescence anisotropy workflow for quantifying PEX5-PTS1 binding thermodynamics.

Protocol B: In Vivo Subcellular Localization (roGFP2 Assay)

To confirm that the thermodynamic affinity translates to actual organelle import, use a redox-sensitive GFP (roGFP2) fused to the PTS1 variants[6]. Why this design? This system is self-validating. By comparing wild-type cells against pex5Δ (receptor knockout) mutants, you prove that localization is strictly receptor-dependent and not an artifact of protein aggregation[7].

  • Plasmid Construction: PCR amplify the roGFP2 sequence. Incorporate the SKL or SRL coding sequence into the 3' reverse primer to generate C-terminal fusions (roGFP2-SKL and roGFP2-SRL)[6].

  • Transformation: Transform the constructs into wild-type yeast (or mammalian cell lines) and a pex5Δ mutant control strain[8].

  • Culturing: Grow cells to exponential phase in appropriate selection media.

  • Confocal Microscopy: Image cells using excitation at 405 nm and 488 nm.

    • Expected Outcome (Wild-Type): Punctate fluorescent patterns indicative of peroxisomal matrix accumulation[6].

    • Expected Outcome (pex5Δ): Diffuse cytosolic fluorescence, confirming that import is strictly dependent on the PEX5-PTS1 interaction[7].

Application Guidelines for Drug Development

When choosing between SKL and SRL for engineering targeted biologics or synthetic pathways:

  • Use SKL when: Engineering monomeric, non-native proteins (e.g., targeted biosensors, artificial metalloenzymes) where you need maximum receptor affinity to drive import independent of the protein's native folding context. SKL is highly robust and functions efficiently across almost all eukaryotic models[1].

  • Use SRL when: Designing multimeric complexes or when studying physiological regulation. SRL is often found in proteins like catalase that oligomerize prior to import. Furthermore, SRL is frequently utilized in programmed translational readthrough (e.g., LDHB), making it a sequence of interest for researchers developing therapies that exploit stop-codon suppression to dual-localize enzymes[3],[4].

References
  • Harper, C. C., Berg, J. M., & Gould, S. J. (2003). "PEX5 binds the PTS1 independently of Hsp70 and the peroxin PEX12." Journal of Biological Chemistry. 1

  • Gatto, G. J., Maynard, E. L., Guerrerio, A. L., Geisbrecht, B. V., Gould, S. J., & Berg, J. M. (2003). "Correlating Structure and Affinity for PEX5:PTS1 Complexes." Biochemistry. 2

  • Schueren, F., et al. (2014). "Peroxisomal lactate dehydrogenase is generated by translational readthrough in mammals." eLife. 3

  • Ayer, A., et al. (2012). "A Genome-Wide Screen in Yeast Identifies Specific Oxidative Stress Genes Required for the Maintenance of Sub-Cellular Redox Homeostasis." PLOS One. 6

Sources

A Researcher's Guide to Confirming Seryl-Lysyl-Leucine's Target with Knockout Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to definitively validate the molecular target of the seryl-lysyl-leucine (SKL) motif using knockout (KO) models. We will move beyond simple protocol recitation to explore the underlying scientific rationale, ensuring that the experimental design is not only robust but also self-validating.

The tripeptide seryl-lysyl-leucine, commonly known as SKL, is the canonical Peroxisomal Targeting Signal 1 (PTS1).[1][2][3][4][5] This sequence, found at the C-terminus of many peroxisomal matrix proteins, acts as a postal code, directing these proteins from their synthesis site in the cytosol to their functional destination inside peroxisomes. The established receptor for this PTS1 signal is the cytosolic protein PEX5.[3][6][7][8] PEX5 recognizes and binds to the SKL motif, and then shepherds the cargo protein to a docking complex on the peroxisomal membrane, initiating the import process.[3][9][10]

While the PEX5-SKL interaction is well-documented, rigorously confirming it as the sole and direct target in a specific biological context is a critical step in many research and therapeutic development pipelines. Knockout models provide the gold-standard methodology for such target validation.[11][12][13][14] The fundamental principle is simple: if PEX5 is the true target of the SKL signal, its genetic removal should abolish the signal's function.

The Logic of Target Validation with Knockout Models

The core hypothesis we aim to test is: The biological function of the SKL motif (peroxisomal import) is strictly dependent on the presence of the PEX5 receptor.

A knockout model allows for the most direct test of this dependency. By creating a system (be it a cell line or an animal model) that completely lacks the PEX5 protein, we can observe the consequences for proteins ending in the SKL sequence. If the SKL-containing proteins fail to localize to the peroxisome in the PEX5 KO model, whereas they localize correctly in the wild-type (WT) counterpart, we gain strong evidence for a direct and necessary interaction. This approach mitigates the ambiguity that can arise from using small molecule inhibitors, which may have off-target effects.

cluster_WT Wild-Type (WT) System cluster_KO PEX5 Knockout (KO) System WT_SKL Protein + SKL Signal WT_PEX5 PEX5 Receptor WT_SKL->WT_PEX5 Binding WT_Peroxisome Peroxisome WT_PEX5->WT_Peroxisome Import KO_SKL Protein + SKL Signal KO_Cytosol Mislocalization (Cytosol) KO_SKL->KO_Cytosol No Binding KO_PEX5 PEX5 (Absent)

Caption: Logical flow of SKL-mediated protein import in a wild-type vs. PEX5 KO system.

Comparative Analysis: Choosing the Right Knockout Model

The choice between an in vitro cell line model and an in vivo animal model depends on the specific research question, timeline, and resources.

Model TypeAdvantagesDisadvantagesBest For
CRISPR/Cas9 KO Cell Lines - Rapid generation (weeks to months)[15][16] - Cost-effective - High-throughput screening is possible[12] - Mechanistically precise- Lacks systemic physiological context - Cell culture artifacts can influence results- Initial, rapid validation of the PEX5-SKL interaction - High-throughput screening of SKL variants - Detailed mechanistic studies of the import process
Pex5 KO Animal Models - High physiological relevance[11][14] - Allows study of systemic and developmental effects[17] - Gold standard for preclinical validation- Time-consuming to generate and breed (months to years) - Expensive - Ethical considerations- Investigating the systemic consequences of disrupting peroxisomal import - Preclinical studies for therapies targeting this pathway - Studying developmental roles of PEX5

For the purpose of this guide, we will focus on the generation and use of a CRISPR/Cas9-mediated PEX5 knockout cell line , as it represents the most common and accessible first step for definitive target validation.

Experimental Workflow: From Gene to Function

This workflow provides a self-validating system. The initial validation of the knockout (Phase 1) uses a functional readout—the mislocalization of a known peroxisomal protein—which directly predicts the outcome of the primary experiment (Phase 2).

cluster_Phase1 Phase 1: KO Model Generation & Validation cluster_Validation Validation Methods cluster_Phase2 Phase 2: Target Confirmation Assay P1_1 1. Design gRNAs for PEX5 Gene P1_2 2. Transfect Cells with Cas9 & gRNAs P1_1->P1_2 P1_3 3. Isolate Single-Cell Clones P1_2->P1_3 P1_4 4. Validate KO P1_3->P1_4 V1 A. Sequencing (Confirm Indels) P1_4->V1 V2 B. Western Blot (Confirm Protein Loss) P1_4->V2 V3 C. Functional Assay (Confirm Import Defect) P1_4->V3 P2_1 5. Culture WT and PEX5 KO Cells V3->P2_1 Validated Clones Proceed to Phase 2 P2_2 6. Immunofluorescence for Endogenous SKL-Protein P2_3 7. Quantify & Compare Subcellular Localization

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seryl-lysyl-leucine
Reactant of Route 2
Seryl-lysyl-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.